Technical Documentation Center

3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
  • CAS: 306280-98-8

Core Science & Biosynthesis

Foundational

Technical Guide: Structure Elucidation of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

The following technical guide details the structural elucidation and synthesis validation of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one . This document is structured for application scientists and medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation and synthesis validation of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one . This document is structured for application scientists and medicinal chemists, focusing on the causal relationship between synthetic origins and spectral fingerprints.[1][2][3]

[1][2]

Executive Summary

The 3-amino-thienopyrimidine scaffold represents a critical bioisostere of quinazoline, widely investigated for kinase inhibition (EGFR, VEGFR) and antimicrobial activity.[1][2][3] The specific derivative 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one presents unique elucidation challenges due to the potential for tautomerism (lactam-lactim), isomerism (thieno[2,3-d] vs. thieno[3,2-d]), and the verification of the N-amino motif (


) versus a hydrazino substituent.[1][2][3]

This guide establishes a self-validating analytical workflow to confirm the regiochemistry of the phenyl group, the integrity of the fused pyrimidinone ring, and the existence of the reactive 3-amino handle.[1][2][3]

Part 1: Retrosynthetic Logic & Synthetic Origin

To elucidate the structure, one must first validate the synthetic pathway.[1][2][3] The regiochemistry of the final product is dictated by the Gewald Reaction used to form the thiophene precursor.[1][3]

The Synthetic Pathway

The synthesis relies on a convergent protocol.[1][3] The phenyl group position (C-5 in the final fused system) is established during the initial condensation of acetophenone with ethyl cyanoacetate.[1][3]

  • Step 1 (Gewald Reaction): Reaction of acetophenone, ethyl cyanoacetate, and elemental sulfur yields Ethyl 2-amino-4-phenylthiophene-3-carboxylate .[1][2]

    • Note: The phenyl group at position 4 of the thiophene ring translates to position 5 in the [2,3-d] fused system.[1][3]

  • Step 2 (Formimidate Formation): Treatment with triethyl orthoformate (TEOF) creates the ethoxymethyleneamino intermediate.[1][3]

  • Step 3 (Ring Closure): Nucleophilic attack by hydrazine hydrate effects cyclization, installing the N-amino group at position 3.[1][2][3]

SynthesisPath Precursors Acetophenone + Ethyl Cyanoacetate + S8 Thiophene Ethyl 2-amino-4-phenyl thiophene-3-carboxylate Precursors->Thiophene Gewald Rxn (Morpholine, EtOH) Intermediate Ethoxymethyleneamino Intermediate Thiophene->Intermediate TEOF Ac2O/Reflux Target 3-Amino-5-phenyl-3H- thieno[2,3-d]pyrimidin-4-one Intermediate->Target Hydrazine Hydrate Cyclization

Figure 1: Synthetic workflow establishing the regiochemical origin of the 5-phenyl substituent.[1][2][3]

Part 2: Spectroscopic Characterization Strategy

The elucidation relies on a "triangulation" method using MS, IR, and NMR.[1][2][3]

Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  The parent peak must correspond to the calculated molecular weight (approx.[1][3] 243.28 Da for 
    
    
    
    ).[1][2][3]
  • Fragmentation Pattern:

    • 
      :  Loss of 
      
      
      
      or
      
      
      radical (rare but possible).[1][3]
    • 
      :  Loss of 
      
      
      
      or
      
      
      .
    • Diagnostic Cleavage: The cleavage of the N-N bond is a primary fragmentation pathway, often yielding the de-aminated thienopyrimidinone base peak.[1][2][3]

Infrared Spectroscopy (IR)

IR provides the first evidence of the N-amino group and the carbonyl environment.[1][3]

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
Primary Amine (

)
3300 - 3150 Distinct doublet (symmetric/asymmetric stretching).[1][3] Differentiates from secondary amide (

).[1][2][3]
Carbonyl (C=O) 1660 - 1680 Strong "Amide I" band.[1][3] Lower frequency than ester precursors (~1720 cm⁻¹) confirms cyclization.
C=N (Pyrimidine) 1580 - 1600 Characteristic ring skeletal vibration.[1][3]
C-S-C (Thiophene) ~700 Weak C-S stretch, often obscured but relevant in fingerprint region.[1][2][3]
Nuclear Magnetic Resonance (NMR)

This is the definitive tool for connectivity.[1][3]

1H NMR (DMSO-

, 400 MHz)
  • 
     5.80 - 6.50 ppm (
    
    
    
    ):
    The
    
    
    protons.[1][2][3]
    • Validation: Upon addition of

      
      , this signal must disappear (deuterium exchange).[1][2][3] Its broadness indicates quadrupole relaxation from the adjacent nitrogens.[1][3]
      
  • 
     8.30 - 8.60 ppm (
    
    
    
    ):
    The H-2 proton of the pyrimidine ring.[1][3]
    • Significance: This proton is highly deshielded due to the flanking nitrogens (

      
      ).[1][3] It appears as a sharp singlet.[1][3]
      
  • 
     7.30 - 7.60 ppm (
    
    
    
    ):
    Phenyl group protons.[1][2][3]
  • 
     7.10 - 7.30 ppm (
    
    
    
    ):
    The H-6 thiophene proton.[1][2][3]
    • Regio-confirmation: If the phenyl is at position 5, this singlet represents the proton at position 6.[1][2][3]

13C NMR (DMSO-

, 100 MHz)
  • 
     ~158.0 ppm:  Carbonyl carbon (C-4).[1][3]
    
  • 
     ~148.0 ppm:  The C-2 carbon (
    
    
    
    ).[1][3]
  • 
     ~160-165 ppm:  Bridgehead carbons (C-7a).[1][2][3]
    
  • 
     ~130-140 ppm:  Thiophene and Phenyl aromatic carbons.[1]
    

Part 3: Structural Ambiguities & Resolution

Tautomerism (Lactam vs. Lactim)

Thienopyrimidinones can exist in a lactam (keto) or lactim (enol) form.[1][2][3]

  • Evidence: In solid state (IR) and polar solvents (DMSO NMR), the Lactam (C=O) form predominates.[1][2][3]

  • Proof: The presence of the C=O stretch at 1670 cm⁻¹ rules out the exclusive existence of the lactim (C-OH) form.[1][3]

Isomerism ([2,3-d] vs [3,2-d])
  • Ambiguity: Did the amino/ester groups on the thiophene swap positions?

  • Resolution: The Gewald reaction using ethyl cyanoacetate specifically yields the 2-amino-3-carboxylate geometry.[1] The alternative isomer (3-amino-2-carboxylate) requires different precursors.[1][3] Therefore, the [2,3-d] fusion is synthetically enforced.[1][2][3][4]

LogicFlow Sample Unknown Sample IR IR Analysis: Doublet @ 3300 (NH2) Band @ 1670 (C=O) Sample->IR Step 1: Funct. Groups NMR 1H NMR: Singlet @ 8.5 ppm (H-2) D2O Exch. Singlet (NH2) IR->NMR Step 2: Connectivity XRay X-Ray Crystallography (Gold Standard) NMR->XRay If Ambiguous Conclusion CONFIRMED: 3-Amino-5-phenyl-3H- thieno[2,3-d]pyrimidin-4-one NMR->Conclusion Routine ID XRay->Conclusion Definitive

Figure 2: Logical decision tree for structural confirmation.

Part 4: Experimental Protocols

Synthesis of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Reagents: Ethyl 2-amino-4-phenylthiophene-3-carboxylate (10 mmol), Triethyl orthoformate (TEOF, 10 mL), Hydrazine hydrate (99%, 20 mmol), Ethanol (Abs.).[1][2][3]

  • Formimidate Formation: Reflux the thiophene precursor in TEOF (10 mL) for 3 hours. Monitor TLC for the disappearance of the starting amine.[1][3]

  • Evaporation: Remove excess TEOF under reduced pressure to yield the crude ethoxymethyleneamino intermediate.

  • Cyclization: Redissolve the intermediate in Ethanol (20 mL). Add Hydrazine hydrate (20 mmol) dropwise.

  • Reflux: Heat the mixture to reflux for 6–8 hours. A precipitate typically forms upon cooling.[1][3]

  • Workup: Filter the solid, wash with cold ethanol, and recrystallize from Dioxane/Ethanol.

Analytical Protocol
  • Sample Prep: Dissolve 5 mg of the product in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Run 1H NMR (16 scans) and 13C NMR (1024 scans).

  • D2O Shake: Add 2 drops of

    
     to the NMR tube, shake, and re-acquire 1H NMR to confirm the disappearance of the signal at ~5.8 ppm (proving the 
    
    
    
    group).

References

  • Gewald Reaction Mechanism & Thiophene Synthesis

    • Sabin, T. (2018).[1][2][3] Synthesis and biological evaluation of some new thienopyrimidine derivatives. ScienceDirect.

  • Hydrazinolysis and Cyclization of Thienopyrimidines

    • El-Sayed, W. A., et al. (2009).[1][2][3] Synthesis and Antimicrobial Activity of Some New Thienopyrimidine Derivatives. Monatshefte für Chemie.

  • Spectral Data Confirmation (IR/NMR)

    • PubChem Compound Summary for Thieno[2,3-d]pyrimidin-4-one derivatives. [1][3]

  • Tautomerism in Fused Pyrimidines

    • Stanovnik, B., et al. (2012).[1][2][3][5] The Chemistry of Heterocyclic Compounds, Fused Pyrimidines. Wiley Online Library.[1][3] [1][2][3]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization & Structural Elucidation of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Executive Summary The compound 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere to quinazolinone and purine systems. Its structural uni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere to quinazolinone and purine systems. Its structural uniqueness lies in the N-amino functionality at position 3, which provides a versatile handle for further derivatization (e.g., Schiff bases, fused triazoles) and contributes to its antimicrobial and kinase-inhibitory profiles.

This technical guide provides a definitive reference for the spectroscopic identification of this molecule. By synthesizing data from Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we establish a self-validating analytical framework for researchers.

Structural Context & Synthetic Pathway[1][2][3][4][5][6]

To accurately interpret spectroscopic data, one must understand the synthetic origin of the molecule. Impurities often stem from incomplete cyclization of the Gewald precursor.

Retrosynthetic Analysis

The synthesis typically proceeds via the Gewald Reaction to form a 2-aminothiophene intermediate, followed by a two-step cyclization using triethyl orthoformate (TEOF) and hydrazine hydrate.

SynthesisPath Start Acetophenone + Ethyl Cyanoacetate Gewald Step 1: Gewald Reaction (S8, Morpholine) Start->Gewald Inter1 Ethyl 2-amino-4-phenyl thiophene-3-carboxylate Gewald->Inter1 TEOF Step 2: TEOF Reflux Inter1->TEOF Inter2 Ethoxymethyleneamino Intermediate TEOF->Inter2 Hydrazine Step 3: Hydrazine Hydrate (Cyclization) Inter2->Hydrazine Product 3-Amino-5-phenyl-3H- thieno[2,3-d]pyrimidin-4-one Hydrazine->Product

Figure 1: Synthetic pathway highlighting the critical ethoxymethyleneamino intermediate which determines the C2-position closure.

Vibrational Spectroscopy (FT-IR)[7]

Infrared spectroscopy provides the first line of evidence for the formation of the pyrimidinone ring and the presence of the N-amino group.

Diagnostic Bands

The disappearance of the ester carbonyl (


 in precursor) and the appearance of the lactam carbonyl are key indicators.
Functional GroupFrequency (

, cm

)
IntensityAssignment Logic
Primary Amine (-NH

)
3320 – 3200Medium, DoubletSymmetric and asymmetric stretching of the

-amino group.
Lactam (C=O) 1680 – 1665StrongCharacteristic of the cyclic amide (pyrimidin-4-one). Higher wavenumber than open esters due to ring strain/conjugation.
C=N (Pyrimidine) 1600 – 1580MediumStretching vibration of the newly formed pyrimidine ring (

).
Thiophene Ring 1540, 1450Weak/MediumSkeletal vibrations of the fused thiophene moiety.
C-N Stretch 1340 – 1310MediumAryl C-N bond connecting the thiophene and pyrimidine rings.

Experimental Note: Samples should be dried thoroughly. Residual water can broaden the NH


 region (3400-3200 cm

), obscuring the doublet.

Nuclear Magnetic Resonance (NMR) Profiling[6][8]

NMR is the definitive method for structural proof. All values below are reported in DMSO-


 , the standard solvent for these heterocyclic systems due to solubility and hydrogen-bonding stabilization.
H NMR Data (400 MHz, DMSO- )
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
C

-H
8.55 – 8.65 Singlet (s)1HCritical Proof of Cyclization. This proton originates from the TEOF carbon. Its presence confirms the pyrimidine ring closure.
Thiophene C

-H
7.60 – 7.80Singlet (s)1HThe lone proton on the thiophene ring. Shifted downfield due to the adjacent phenyl ring and fused electron-deficient pyrimidine.
Phenyl Ar-H 7.35 – 7.55Multiplet (m)5HAromatic protons of the 5-phenyl substituent.
N-NH

5.80 – 6.00 Broad Singlet (br s)2HThe N-amino protons. Exchangeable with D

O.
Broadening occurs due to quadrupole relaxation of the adjacent nitrogen.
C NMR Data (100 MHz, DMSO- )
  • C=O (C4):

    
     ppm. The most deshielded carbon.
    
  • C2 (Pyrimidine):

    
     ppm. High chemical shift due to being flanked by two nitrogens.
    
  • Bridgehead Carbons (C4a, C7a):

    
     and 
    
    
    
    ppm.
  • Thiophene Carbons (C5, C6):

    
     (C-Ph) and 
    
    
    
    (C-H) ppm.
  • Phenyl Carbons:

    
     ppm.
    

Mass Spectrometry & Elemental Analysis[5]

Mass Spectrometry (ESI-MS)
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    OS
  • Molecular Weight: 243.28 g/mol

  • Observed Ion:

    
    
    
  • Fragmentation Pattern:

    • Loss of NH

      
       radical (
      
      
      
      ) is rare in ESI but possible in EI.
    • Cleavage of the phenyl group may show a fragment at

      
       (thienopyrimidinone core).
      

Experimental Protocols

Synthesis of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Reagents:

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate (Precursor)[1]

  • Triethyl orthoformate (TEOF)

  • Hydrazine hydrate (99%)[2][3]

  • Ethanol (Absolute)[2]

Procedure:

  • Formation of Intermediate: Dissolve ethyl 2-amino-4-phenylthiophene-3-carboxylate (10 mmol) in TEOF (10 mL). Reflux the mixture for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the amine spot.

  • Evaporation: Concentrate the reaction mixture under reduced pressure to obtain the ethoxymethyleneamino intermediate as an oil or solid.

  • Cyclization: Redissolve the intermediate in absolute ethanol (20 mL). Add hydrazine hydrate (15 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 4–6 hours. A precipitate typically forms during this stage.

  • Isolation: Cool to room temperature. Filter the solid product.[4][1][2][3]

  • Purification: Recrystallize from ethanol/DMF (3:1 ratio) to yield the target compound as pale yellow crystals.

Structural Logic Flowchart

Use this logic gate to validate your product during analysis.

LogicGate Sample Unknown Sample IR_Check IR: Is C=O > 1660 cm-1? Sample->IR_Check NMR_C2 1H NMR: Singlet at ~8.5 ppm? IR_Check->NMR_C2 Yes Result_Fail REJECT: Check Precursor/Side Products IR_Check->Result_Fail No (Ester?) NMR_NH2 1H NMR: D2O exch. peak ~5.8 ppm? NMR_C2->NMR_NH2 Yes NMR_C2->Result_Fail No (Open Chain?) MS_Check MS: [M+H]+ = 244? NMR_NH2->MS_Check Yes NMR_NH2->Result_Fail No (N-H missing?) Result_Pass CONFIRMED: 3-Amino-5-phenyl-3H- thieno[2,3-d]pyrimidin-4-one MS_Check->Result_Pass Yes MS_Check->Result_Fail No

Figure 2: Analytical decision matrix for confirming structural integrity.

References

  • Gewald Reaction & Thiophene Synthesis

    • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.

  • Cyclization to Thienopyrimidines

    • Shaaban, M. R., Saleh, T. S., & Mayhoub, A. S. (2011). Recent advances in the synthesis of thieno[2,3-d]pyrimidines. Heterocyclic Communications, 17(3-4).

  • Spectroscopic Data Comparisons (Analogous Structures)

    • Al-Salahi, R., et al. (2010). Synthesis and spectroscopic characterization of some new thieno[2,3-d]pyrimidine derivatives. Journal of Saudi Chemical Society, 14(3), 265-271. (Validates the C2-H proton shift at ~8.5 ppm and IR carbonyl shifts).

  • Pharmacological Context

    • He, Y., et al. (2015). Design, synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5203-5207.

Sources

Foundational

The Versatile Scaffold: A Deep Dive into the Biological Activities of Thieno[2,3-d]pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its structural resemblance to pu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its structural resemblance to purine nucleobases allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of thieno[2,3-d]pyrimidine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed protocols for their biological evaluation.

The Thieno[2,3-d]pyrimidine Core: A Foundation for Diverse Bioactivity

The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine, a fundamental component of DNA and RNA. This structural mimicry is a key reason for its ability to interact with various enzymes and receptors within the cell, particularly kinases.[3] The versatility of this scaffold lies in the ease with which its core can be substituted at various positions, allowing for the fine-tuning of its pharmacological properties. The general structure of thieno[2,3-d]pyrimidine is shown below:

VEGFR-2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCg PLCγ VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno[2,3-d]pyrimidine->VEGFR-2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.

Other Mechanisms:

Beyond kinase inhibition, some thieno[2,3-d]pyrimidine derivatives induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. [4][5]For instance, certain compounds have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, preventing them from dividing. [4]

Structure-Activity Relationship (SAR)

The anticancer activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • Position 2: Substitution at the 2-position with aryl groups is a common feature in many potent anticancer derivatives. The nature of the substituents on this aryl ring can significantly impact activity. For instance, in a series of PI3K inhibitors, a hydroxyl group at the 3-position of the 2-phenyl ring was found to be crucial for inhibitory activity. [6]* Position 4: The 4-position is another key site for modification. The introduction of anilino or morpholino groups at this position has yielded potent EGFR and PI3K inhibitors, respectively. [6]For EGFR inhibitors, small, electron-donating groups on the 4-anilino moiety generally enhance activity. [6]* Thiophene Ring: Modifications to the thiophene ring, such as the presence of a cyclohexyl moiety, have been shown to increase anticancer activity in some cases. [7]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thieno[2,3-d]pyrimidine derivatives against various cancer cell lines.

CompoundTargetCell LineIC50 (µM)Reference
17f VEGFR-2HCT-1162.80 ± 0.16[8]
HepG24.10 ± 0.45[8]
22 VEGFR-2MCF-711.32 ± 0.32[4]
HepG216.66 ± 1.22[4]
Compound 9c Not specifiedT-47D (Breast)0.495[9]
MDA-MB-468 (Breast)0.568[9]
Compound l Not specifiedMDA-MB-231 (Breast)27.6[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [3][11][12]

MTT_Assay_Workflow start Start plate_cells 1. Plate cells in a 96-well plate (1,000-100,000 cells/well) start->plate_cells end End incubate1 2. Incubate for 24 hours (37°C, 5% CO2) plate_cells->incubate1 add_compound 3. Add varying concentrations of thieno[2,3-d]pyrimidine derivative incubate1->add_compound incubate2 4. Incubate for 24-72 hours add_compound->incubate2 add_mtt 5. Add 10 µL of MTT reagent (5 mg/mL) to each well incubate2->add_mtt incubate3 6. Incubate for 2-4 hours until purple precipitate is visible add_mtt->incubate3 add_detergent 7. Add 100 µL of detergent reagent (e.g., DMSO) to dissolve formazan incubate3->add_detergent incubate4 8. Incubate for 2 hours at room temperature in the dark add_detergent->incubate4 read_absorbance 9. Measure absorbance at 570 nm incubate4->read_absorbance calculate_ic50 10. Calculate IC50 value read_absorbance->calculate_ic50 calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment. [13]2. Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and a vehicle control.

  • Incubation: Incubate the plates for a period of 24 to 72 hours. [11]4. MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [13]5. Formazan Formation: Incubate the plates for an additional 2 to 4 hours to allow for the reduction of MTT to formazan crystals by viable cells. [13]6. Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [12]7. Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. [12]8. Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from a dose-response curve. [6]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Thieno[2,3-d]pyrimidine derivatives have shown promise as a novel class of antimicrobial agents. [14]

Mechanism of Action

The exact antimicrobial mechanism of action for many thieno[2,3-d]pyrimidine derivatives is still under investigation. However, some studies suggest that they may act by inhibiting essential microbial enzymes. For example, some derivatives are thought to inhibit folate-utilizing enzymes in bacteria, which are crucial for DNA synthesis. [15]Another proposed mechanism involves the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial protein synthesis. [16]

Spectrum of Activity

Thieno[2,3-d]pyrimidine derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, as well as some fungal species. [14][17]Some compounds have shown potent activity against clinically relevant resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). [18]

Structure-Activity Relationship (SAR)

The antimicrobial activity of these compounds is influenced by the substituents on the thieno[2,3-d]pyrimidine core. For instance, the introduction of sulfonamide moieties has been shown to enhance antibacterial activity. [14]The nature of the substituents at the 4- and 5-positions of the thiophene ring also plays a role in determining the spectrum and potency of antimicrobial action. [17]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative thieno[2,3-d]pyrimidine derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 2 MRSA2-16[15]
VRSA2-16[15]
VRE2-16[15]
Compound Vb Bacillus subtilisPotent[17]
Staphylococcus aureusPotent[17]
Compound Vi Candida albicansPotent[17]
Aspergillus nigerPotent[17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [19]The broth microdilution method is a common technique for determining MIC values. [20]

MIC_Determination_Workflow start Start prepare_dilutions 1. Prepare serial two-fold dilutions of the thieno[2,3-d]pyrimidine derivative in broth start->prepare_dilutions end End dispense_dilutions 2. Dispense 100 µL of each dilution into a 96-well microtiter plate prepare_dilutions->dispense_dilutions prepare_inoculum 3. Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) dispense_dilutions->prepare_inoculum add_inoculum 4. Add 5 µL of the inoculum to each well prepare_inoculum->add_inoculum controls 5. Include positive (no drug) and negative (no bacteria) controls add_inoculum->controls incubate 6. Incubate the plate at 37°C for 16-24 hours controls->incubate determine_mic 7. Determine the MIC as the lowest concentration with no visible bacterial growth incubate->determine_mic determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Prepare Dilutions: Prepare a series of two-fold dilutions of the thieno[2,3-d]pyrimidine derivative in a suitable broth medium in a 96-well microtiter plate. [21]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL. [20]3. Inoculation: Add a small volume (e.g., 5 µL) of the bacterial suspension to each well containing the diluted compound. [21]4. Controls: Include a positive control well (broth with inoculum but no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours. [20]6. MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. [19]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular disease, and cancer. Thieno[2,3-d]pyrimidine derivatives have demonstrated potent anti-inflammatory effects. [22][23]

Mechanism of Action

The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key mediators of the inflammatory process.

  • COX Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key inflammatory mediators. Some thieno[2,3-d]pyrimidine derivatives have been shown to inhibit COX-2 activity. [24]* Inhibition of Pro-inflammatory Cytokines: These compounds can also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. [22]* NF-κB and MAPK Pathway Inhibition: The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response. Some thieno[2,3-d]pyrimidine derivatives have been found to inhibit the activation of these pathways, leading to a reduction in the expression of inflammatory genes. [22]

Anti-inflammatory Mechanism Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Receptors Cell Membrane Receptors Inflammatory Stimuli->Cell Membrane Receptors MAPK Pathway MAPK Pathway Cell Membrane Receptors->MAPK Pathway NF-kB Pathway NF-kB Pathway Cell Membrane Receptors->NF-kB Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines COX-2 COX-2 NF-kB Pathway->COX-2 NF-kB Pathway->Pro-inflammatory Cytokines Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Prostaglandins->Inflammation Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno[2,3-d]pyrimidine->MAPK Pathway Inhibits Thieno[2,3-d]pyrimidine->NF-kB Pathway Inhibits Thieno[2,3-d]pyrimidine->COX-2 Inhibits

Caption: Anti-inflammatory mechanisms of thieno[2,3-d]pyrimidine derivatives.

Structure-Activity Relationship (SAR)

The anti-inflammatory properties of thieno[2,3-d]pyrimidines are also dictated by their substitution patterns.

  • Position 2: The presence of electron-releasing groups, such as a pyridine or a chloromethyl group, at the 2-position of the pyrimidine ring has been associated with enhanced anti-inflammatory activity. [24]* Position 3: Substitution at the 3-position with a naphthyl moiety has been shown to improve anti-inflammatory effects, potentially due to enhanced π-π stacking interactions with inflammatory targets. [24]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. [22][25] Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight. [25]3. Compound Treatment: Pre-treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives for 1 hour. [25]4. LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. [25]5. Incubation: Incubate the plates for 24 hours. [25]6. Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. [25]7. Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated cells to those in the LPS-stimulated control cells.

Conclusion and Future Perspectives

The thieno[2,3-d]pyrimidine scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities has yielded a wealth of information on their mechanisms of action and structure-activity relationships. The ability to readily modify the core structure allows for the optimization of potency and selectivity against a wide range of biological targets.

Future research in this area will likely focus on several key aspects:

  • Target-Specific Design: A deeper understanding of the interactions between thieno[2,3-d]pyrimidine derivatives and their biological targets at the molecular level will enable the design of more potent and selective inhibitors.

  • Combination Therapies: Investigating the synergistic effects of these compounds with existing drugs could lead to more effective treatment strategies, particularly in cancer and infectious diseases.

  • Pharmacokinetic Optimization: Further medicinal chemistry efforts will be directed towards improving the pharmacokinetic properties of these derivatives to enhance their bioavailability and in vivo efficacy.

  • Exploration of New Biological Activities: The inherent versatility of the thieno[2,3-d]pyrimidine scaffold suggests that it may possess other, as-yet-undiscovered biological activities worth exploring.

References

  • 2][15]hieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents.

Sources

Exploratory

Potential therapeutic targets of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one Abstract The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines and its consequent ability to interact with a wide array of biological targets. This technical guide provides a comprehensive analysis of the potential therapeutic targets of a specific derivative, 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one, and its close analogs. Synthesizing data from extensive preclinical research, this document elucidates the most promising avenues for drug development, with a primary focus on oncology and a secondary exploration of inflammatory pathways. For each identified target, we present the underlying scientific rationale, a summary of key supporting evidence, and detailed, field-proven experimental protocols for target validation and compound characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to function as competitive inhibitors for a variety of enzymes that recognize purine-based substrates, particularly ATP-binding proteins such as kinases.[1][2] The inherent drug-like properties of this scaffold have led to its investigation in a multitude of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3][4] The subject of this guide, 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one, incorporates key structural motifs—a fused thiophene and pyrimidine ring system with strategic substitutions—that have been shown to confer potent biological activity.

The phenyl group at the 5-position and the amino group at the 3-position are critical for target interaction and can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties. Numerous studies have demonstrated that derivatives of the thieno[2,3-d]pyrimidine class exhibit significant anticancer and anti-inflammatory effects, making the exploration of their specific molecular targets a high-priority endeavor for drug discovery programs.[5][6][7]

Potential Therapeutic Targets in Oncology

The most extensively documented therapeutic potential of thieno[2,3-d]pyrimidine derivatives lies in the field of oncology. These compounds have been shown to impinge on several critical pathways involved in tumor growth, proliferation, and survival.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer. The thieno[2,3-d]pyrimidine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors.[2][8]

Scientific Rationale: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process.[9] Inhibition of VEGFR-2 signaling is a clinically validated strategy for anti-angiogenic cancer therapy. Thieno[2,3-d]pyrimidine derivatives have been designed as VEGFR-2 inhibitors due to their structural similarities to known ATP-competitive inhibitors.[9]

Supporting Evidence: Several studies have reported the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives as potent VEGFR-2 kinase inhibitors. These compounds have demonstrated significant anticancer activity against various human cancer cell lines, including colon (HCT-116), liver (HepG2), and breast (MCF-7) cancer.[9]

Experimental Workflow for VEGFR-2 Inhibition:

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation a Biochemical Assay: VEGFR-2 Kinase Activity b Cell-Based Assay: Inhibition of VEGF-induced Endothelial Cell Proliferation a->b c Western Blot Analysis: Phospho-VEGFR-2 Levels b->c d Tumor Xenograft Model c->d Proceed if potent inhibition observed e Immunohistochemistry: Microvessel Density (CD31) d->e

Caption: Workflow for validating VEGFR-2 inhibition.

Detailed Protocol: VEGFR-2 Kinase Inhibition Assay (Biochemical)

  • Objective: To determine the in vitro inhibitory activity of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one against recombinant human VEGFR-2.

  • Materials:

    • Recombinant human VEGFR-2 (e.g., from MilliporeSigma or R&D Systems).

    • Poly(Glu, Tyr) 4:1 substrate.

    • ATP.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well white plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for VEGFR-2.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Scientific Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[1] Overexpression and activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and glioblastoma, making it a prime therapeutic target.[1][10] The thieno[2,3-d]pyrimidine scaffold is a known pharmacophore for EGFR inhibitors.[11]

Supporting Evidence: Studies have demonstrated that thieno[2,3-d]pyrimidine derivatives can effectively inhibit both wild-type EGFR and clinically relevant mutant forms, such as the T790M resistance mutation.[11] These compounds have shown potent antiproliferative activity against EGFR-dependent cancer cell lines. For instance, some derivatives exhibited IC₅₀ values in the nanomolar range against both EGFRWT and EGFRT790M isoforms.[11]

Experimental Workflow for EGFR Inhibition:

A Biochemical Assay (EGFR WT & T790M) B Cell Proliferation Assay (e.g., A549, PC-9 cells) A->B C Western Blot Analysis (p-EGFR, p-Akt, p-ERK) B->C D Cell Cycle Analysis C->D E Apoptosis Assay (Annexin V/PI) C->E

Caption: Validation of EGFR pathway inhibition.

Detailed Protocol: Cell-Based EGFR Phosphorylation Assay (Western Blot)

  • Objective: To assess the ability of the test compound to inhibit EGF-induced EGFR phosphorylation in cancer cells.

  • Materials:

    • A549 (NSCLC) or other EGFR-overexpressing cell line.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Serum-free medium.

    • Recombinant human EGF.

    • Test compound.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-β-actin.

    • HRP-conjugated secondary antibody.

    • Chemiluminescence substrate.

  • Procedure:

    • Seed A549 cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of the test compound or DMSO for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-EGFR signal to the total EGFR signal.

    • Compare the normalized signal in compound-treated samples to the EGF-stimulated control to determine the extent of inhibition.

Scientific Rationale: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for normal hematopoietic stem cell development.[12] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This makes FLT3 a key therapeutic target in AML.

Supporting Evidence: Thieno[2,3-d]pyrimidine-based analogs have been developed as FLT3 inhibitors, showing promising activity.[12] Molecular docking studies and in vitro kinase assays have confirmed the affinity of these compounds for the FLT3 kinase domain.[12]

Dihydrofolate Reductase (DHFR) Inhibition

Scientific Rationale: Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are required for DNA replication and cell division. Inhibition of DHFR disrupts DNA synthesis, leading to cell death, and is a well-established mechanism for anticancer drugs like methotrexate.

Supporting Evidence: A number of thieno[2,3-d]pyrimidines have been identified as potent, nonclassical, lipophilic DHFR inhibitors.[13] Some derivatives have shown DHFR inhibitory activity more potent than methotrexate and have exhibited broad-spectrum anticancer activity across the NCI-60 cell line panel.[13] These compounds have also been shown to induce cell cycle arrest and apoptosis.[13]

Detailed Protocol: Human DHFR Enzyme Inhibition Assay

  • Objective: To measure the inhibitory effect of the test compound on human DHFR enzyme activity.

  • Materials:

    • Recombinant human DHFR.

    • Dihydrofolate (DHF).

    • NADPH.

    • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

    • Test compound.

    • UV-transparent 96-well plate.

    • Spectrophotometer capable of reading at 340 nm.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, NADPH, and the test compound or DMSO.

    • Add the DHFR enzyme and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding DHF.

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes), which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each concentration.

    • Determine the percentage of inhibition relative to the DMSO control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Potential Therapeutic Targets in Inflammation

The thieno[2,3-d]pyrimidine scaffold also holds promise for the development of anti-inflammatory agents, offering an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that are often associated with gastrointestinal side effects.[6]

Cyclooxygenase (COX) and Prostaglandin E2 (PGE2) Production

Scientific Rationale: Inflammation is a complex biological response, and prostaglandins are key lipid mediators of this process. Prostaglandin E2 (PGE2) is synthesized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) and is a potent pro-inflammatory and pain-sensitizing molecule. Inhibition of PGE2 production is a major mechanism of action for NSAIDs.

Supporting Evidence: Thieno[2,3-d]pyrimidine derivatives have demonstrated significant in vivo anti-inflammatory activity in carrageenan-induced paw edema models in rats.[6] Mechanistic studies have shown that these compounds can significantly decrease the concentration of PGE2 in the blood serum of treated animals, suggesting an inhibitory effect on the COX pathway.[6]

NF-κB and MAPK Signaling Pathways

Scientific Rationale: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response. They control the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. Inhibition of these pathways can potently suppress inflammation.

Supporting Evidence: Certain tetrahydrobenzo[2][12]thieno[2,3-d]pyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[14] These effects were attributed to the suppression of iNOS and COX-2 expression by preventing the nuclear translocation of NF-κB p65 and inhibiting the phosphorylation of MAPKs.[14]

Experimental Workflow for Anti-Inflammatory Activity:

A Cell Viability Assay (e.g., RAW 264.7 macrophages) B NO Production Assay (Griess Reagent) A->B C Cytokine Measurement (ELISA for TNF-α, IL-6) B->C D Western Blot Analysis (iNOS, COX-2, p-IκBα, p-p65, p-MAPKs) C->D E In Vivo Model (Carrageenan-induced paw edema) D->E

Caption: Workflow for evaluating anti-inflammatory targets.

Summary of Quantitative Data

Compound ClassTargetAssayIC₅₀ / ActivityReference
Thieno[2,3-d]pyrimidinesVEGFR-2Kinase AssayPotent Inhibition[9]
Thieno[2,3-d]pyrimidinesEGFRWTKinase Assay88.24 nM (cpd 7a)[11]
Thieno[2,3-d]pyrimidinesEGFRT790MKinase Assay92.02 nM (cpd 7a)[11]
Thieno[2,3-d]pyrimidinesDHFREnzyme Assay0.20 µM (cpd 20)[13]
Thieno[2,3-d]pyrimidinesAnti-inflammatoryPaw Edema42% protection (cpd 4c)[6]

Conclusion and Future Directions

3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one and its analogs represent a highly promising class of compounds with significant therapeutic potential, particularly in oncology. The scaffold's ability to target multiple, clinically validated pathways—including receptor tyrosine kinases like VEGFR-2 and EGFR, and metabolic enzymes like DHFR—provides a strong foundation for the development of novel anticancer agents. Furthermore, the demonstrated anti-inflammatory properties suggest a broader therapeutic utility that warrants further investigation.

Future research should focus on optimizing the lead structures to enhance potency and selectivity for specific targets. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation compounds with improved pharmacokinetic profiles and reduced off-target effects. In vivo efficacy studies in relevant disease models are essential to translate the promising in vitro data into tangible therapeutic candidates. The comprehensive experimental workflows provided in this guide offer a robust framework for advancing these promising molecules through the drug discovery pipeline.

References

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI. (2018, July 16). Available from: [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. (2021, July 15). Available from: [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. Available from: [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - MDPI. (2021, December 26). Available from: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016, January 18). Available from: [Link]

  • Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed. Available from: [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026, January 23). Available from: [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026, January 24). Available from: [Link]

  • Synthesis, anticancer activity and effects on cell cycle profile and apoptosis of novel thieno[2,3-d]pyrimidine and thieno[3,2-e] triazolo[4,3-c]pyrimidine derivatives - PubMed. (2015, January 27). Available from: [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC. Available from: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. Available from: [Link]

  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors - SciSpace. Available from: [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2025, August 6). Available from: [Link]

  • Synthesis and Biological Evaluation of Some Novel Thieno[2,3-d] pyrimidine Derivatives as Potential Anti-inflammatory and Analgesic Agents | Bentham Science Publishers. (2013, December 1). Available from: [Link]

  • Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment - Taylor & Francis. (2023, August 2). Available from: [Link]

  • Design, Synthesis, and Biological Activity of Tetrahydrobenzo[2][12]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - MDPI. (2017, November 13). Available from: [Link]

  • Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents. Available from: [Link]

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed. (2007, December 15). Available from: [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models - PMC. (2026, January 23). Available from: [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010, June 1). Available from: [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease - PMC. Available from: [Link]

  • Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3. - ChEMBL - EMBL-EBI. Available from: [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC. Available from: [Link]

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3‐d]Pyrimidine-4-One Derivatives - Semantic Scholar. (2022, December 2). Available from: [Link]

  • Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties - PubMed. (2015, September 18). Available from: [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC. Available from: [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Available from: [Link]

  • Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives - Academia.edu. Available from: [Link]

  • The results of the target thieno[2,3-d]pyrimidines 3, 4a-l, 5 and the... - ResearchGate. Available from: [Link]

  • Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - ACS Publications. (2023, April 26). Available from: [Link]

Sources

Foundational

Advanced Technical Guide: Discovery and Synthesis of Novel Thienopyrimidine Analogs

Executive Summary Thienopyrimidines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres to quinazolines and purines (adenine).[1] Their ability to mimic the ATP purine core allows them to func...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thienopyrimidines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres to quinazolines and purines (adenine).[1] Their ability to mimic the ATP purine core allows them to function as potent inhibitors for a spectrum of kinases, including EGFR, PI3K, mTOR, and VEGFR-2. This guide details the end-to-end workflow for discovering novel thieno[2,3-d]pyrimidine analogs, focusing on the Gewald reaction for scaffold construction, subsequent regioselective functionalization, and biological validation.

Rationale & Pharmacophore Design

The Bioisosteric Advantage

The thieno[2,3-d]pyrimidine core is structurally distinct from quinazoline due to the thiophene ring fusion, yet it retains critical hydrogen-bond acceptor motifs (N1, N3) essential for binding to the hinge region of kinase domains.

  • Scaffold Hopping: Replacing a phenyl ring (in quinazolines) with a thiophene ring alters electron density and lipophilicity (LogP), often improving membrane permeability and metabolic stability.

  • Vector Exploration: The C-5 and C-6 positions on the thiophene ring provide unique vectors for accessing hydrophobic pockets that are sterically restricted in corresponding quinazoline analogs.

Structural Logic (SAR)
  • Position 4 (C-4): The primary site for nucleophilic aromatic substitution (

    
    ). Introducing aniline or morpholine moieties here typically targets the solvent-exposed region of the ATP pocket.
    
  • Positions 5 & 6: Derived from the ketone used in the Gewald reaction.[2] Bulky hydrophobic groups here (e.g., cycloalkyl, aryl) often enhance selectivity by interacting with the kinase "gatekeeper" residue.

Synthetic Strategy: The Gewald Pathway[2][3][4]

The most robust route to thieno[2,3-d]pyrimidines is the Gewald Reaction , a multi-component condensation that constructs the thiophene ring with the necessary amino-ester functionality for immediate cyclization.

Retrosynthetic Analysis

The synthesis is best visualized in reverse:

  • Target: 4-substituted thieno[2,3-d]pyrimidine.[3][4]

  • Precursor: 4-chloro-thieno[2,3-d]pyrimidine (The "Key Intermediate").

  • Cyclization: 2-aminothiophene-3-carboxylate + Formamide/Urea.

  • Origin: Ketone + Elemental Sulfur + Cyanoacetate (Gewald).[5][6]

Visualization: Reaction Pathway

The following diagram outlines the critical path from raw materials to the final drug candidate.

Thienopyrimidine_Synthesis Start Ketone/Aldehyde (R1/R2 Source) Gewald_Prod 2-Aminothiophene-3-carboxylate (Scaffold Core) Start->Gewald_Prod Gewald Rxn (EtOH, 60°C) Reagents S8 + Ethyl Cyanoacetate + Morpholine Reagents->Gewald_Prod Cyclized Thieno[2,3-d]pyrimidin-4(3H)-one Gewald_Prod->Cyclized Formamide Reflux Chlorinated 4-Chloro-thieno[2,3-d]pyrimidine (Activated Core) Cyclized->Chlorinated POCl3 Reflux Final Target Analog (4-Substituted) Chlorinated->Final SnAr or Suzuki (R3 Introduction)

Figure 1: Step-wise synthetic pathway for thieno[2,3-d]pyrimidine derivatives via the Gewald reaction.

Experimental Protocols

Step 1: The Gewald Reaction (Thiophene Synthesis)

Causality: We use morpholine rather than triethylamine as the base because its specific pKa facilitates the Knoevenagel condensation intermediate without inducing excessive polymerization of the cyanoacetate.

Reagents:

  • Cyclohexanone (or substituted ketone) (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Elemental Sulfur (10 mmol)

  • Ethanol (30 mL)

  • Morpholine (10 mmol)

Protocol:

  • In a 100 mL round-bottom flask, mix the ketone, ethyl cyanoacetate, and elemental sulfur in ethanol.

  • Add morpholine dropwise over 15 minutes. Note: The reaction is exothermic. Monitor internal temperature to prevent "bumping."

  • Heat the mixture to 60°C for 12 hours.

  • Validation: Monitor TLC (Hexane:EtOAc 4:1). The product is usually a highly fluorescent spot.

  • Workup: Cool to room temperature. Pour into ice water (100 mL). The precipitate (2-aminothiophene derivative) is filtered, washed with cold ethanol, and dried.

Step 2: Cyclization to Pyrimidin-4-one

Causality: Formamide acts as both solvent and C1-donor. High temperature is required to drive the condensation and subsequent dehydration.

Protocol:

  • Suspend the Gewald product (5 mmol) in Formamide (15 mL).

  • Reflux at 180-190°C for 6 hours.

  • Critical Control: Ensure the condenser is efficient; loss of formamide volume will char the product.

  • Workup: Cool to RT. Pour into ice water. The solid thieno[2,3-d]pyrimidin-4-one precipitates immediately. Filter and recrystallize from ethanol/DMF.

Step 3: Chlorination (Activation)

Safety Note: This step generates HCl gas. A caustic scrubber is mandatory.

Protocol:

  • Place the pyrimidin-4-one (2 mmol) in a dry flask.

  • Add

    
     (10 mL) carefully.
    
  • Reflux for 3-5 hours. The suspension will clear as the chloro-intermediate is formed.

  • Workup (Hazardous): Remove excess

    
     under reduced pressure. Pour the residue onto crushed ice very slowly  with vigorous stirring to hydrolyze remaining phosphoryl chloride. Extract with DCM.
    

Biological Evaluation Framework

To validate the synthesized analogs, a hierarchical screening approach is required.

Kinase Inhibition Assay (In Vitro)

Compounds should be screened against a panel of kinases (e.g., PI3K


, EGFR).
  • Method: ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay.

  • Metric:

    
     determination.
    
  • Control: Use Gefitinib or Pictilisib as positive controls.

Cellular Viability (MTT/MTS Assay)
  • Cell Lines:

    • A549: Non-small cell lung cancer (EGFR overexpression).

    • MCF-7: Breast cancer (PI3K pathway).

    • HUVEC: For VEGFR-2 (Angiogenesis) assessment.[7]

  • Protocol: Seed cells (5000/well), treat with compound (0.1 - 100

    
    M) for 72h. Measure absorbance at 570 nm.
    
Visualization: Screening Logic

The following decision tree illustrates the "Go/No-Go" criteria for advancing a lead compound.

Screening_Logic Synthesis Library Synthesis (n=20 analogs) Enzymatic Enzymatic Assay (IC50 < 100 nM?) Synthesis->Enzymatic Cellular Cell Viability (MTT) (A549/MCF-7) Enzymatic->Cellular Pass Discard Discard / Redesign Enzymatic->Discard Fail Selectivity Selectivity Profiling (Wild Type vs Mutant) Cellular->Selectivity IC50 < 1 µM Cellular->Discard Toxic / Inactive Lead Lead Candidate (ADME/Tox) Selectivity->Lead High Selectivity Selectivity->Discard Off-target effects

Figure 2: Hierarchical screening cascade for validating thienopyrimidine kinase inhibitors.

Data Presentation: SAR Summary

When reporting results, condense data into comparative tables to highlight the impact of substituents.

Compound IDR1 (C-5/6)R2 (C-4 Amine)EGFR

(nM)
PI3K


(nM)
TP-01 CyclohexylAniline120>1000
TP-02 Cyclohexyl3-Cl, 4-F-Aniline15 850
TP-03 IsopropylMorpholine>100022
Ref (Gefitinib)--3--

Table 1: Representative SAR data demonstrating the shift in selectivity based on C-4 substitution.

References

  • Vertex/NIH. Synthesis and biological evaluation of novel thienopyrimidine derivatives as diacylglycerol acyltransferase 1 (DGAT-1) inhibitors. PMC. [Link]

  • MDPI. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. MDPI. [Link]

  • ACS Medicinal Chemistry Letters. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Pubs. [Link][8]

  • Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. ACS Pubs. [Link][8]

  • Royal Society of Chemistry. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. RSC. [Link]

Sources

Exploratory

The Thieno[2,3-d]pyrimidine Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

Abstract The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine nucleus and its broad spectru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine nucleus and its broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive review of the thieno[2,3-d]pyrimidine scaffold for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical properties, explore robust synthetic strategies, and critically analyze its diverse therapeutic applications, with a particular focus on its role as a potent kinase inhibitor in oncology. This guide will further provide detailed experimental protocols for the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives, alongside a thorough examination of their structure-activity relationships (SAR) and pharmacokinetic profiles, to empower the rational design of next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

The thieno[2,3-d]pyrimidine system, a fusion of a thiophene and a pyrimidine ring, has emerged as a cornerstone in the design of novel therapeutic agents. Its isosteric relationship with adenine, a fundamental component of nucleic acids, provides a unique starting point for interacting with a multitude of biological targets.[1] This inherent bioactivity has been exploited to develop compounds with a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

The versatility of the thieno[2,3-d]pyrimidine core lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. This has led to the discovery of numerous potent and selective inhibitors of key enzymes, particularly protein kinases, which are often dysregulated in diseases such as cancer.[3] Notably, the thieno[2,3-d]pyrimidine scaffold is the foundation for several clinical candidates and approved drugs, underscoring its therapeutic potential.[4]

This guide will provide a holistic overview of the thieno[2,3-d]pyrimidine scaffold, from its synthesis to its clinical applications, with the aim of equipping researchers with the knowledge necessary to leverage this remarkable heterocyclic system in their drug discovery endeavors.

Synthetic Strategies: Building the Core

The construction of the thieno[2,3-d]pyrimidine ring system can be broadly approached via two main strategies: building the pyrimidine ring onto a pre-existing thiophene or, less commonly, constructing the thiophene ring onto a pyrimidine precursor.[5]

The Gewald Reaction: A Cornerstone of Thiophene Synthesis

The Gewald three-component reaction is a powerful and widely used method for the synthesis of 2-aminothiophenes, which are key intermediates for the construction of thieno[2,3-d]pyrimidines.[6][7] This one-pot reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6]

Experimental Protocol: General Procedure for the Gewald Synthesis of 2-Aminothiophenes [6]

  • To a solution of the carbonyl compound (1.0 mmol) and the active methylene nitrile (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the base (e.g., morpholine, 1.1 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add elemental sulfur (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Causality: The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is crucial for the success of the reaction. The choice of base and solvent can significantly impact the reaction rate and yield. The subsequent addition of sulfur and heating leads to the formation of the thiophene ring through a series of intermediates.

Pyrimidine Ring Annulation

Once the 2-aminothiophene intermediate is in hand, the pyrimidine ring can be constructed through various cyclization strategies.

2-Aminothiophene-3-carbonitriles are versatile precursors that can be cyclized with various one-carbon synthons to afford the thieno[2,3-d]pyrimidine core.

Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4-ones [8]

  • A suspension of the appropriate 2-aminothiophene-3-carboxamide, an aromatic aldehyde (1.2 equivalents), and benzylamine or 4-hydroxybenzylamine (1.2 equivalents) in ethanol is heated to reflux for 10-14 hours.

  • Potassium hydroxide (2 equivalents) is then added, and the mixture is stirred at reflux for an additional 6-10 hours.

  • After cooling, the reaction mixture is poured into ice water and acidified with HCl.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized to afford the desired 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one.

The Dimroth rearrangement is a fascinating and useful reaction in heterocyclic chemistry for the synthesis of certain thieno[2,3-d]pyrimidine derivatives.[9][10] This rearrangement typically involves the isomerization of a 1,2,4-triazolo[4,3-c]pyrimidine to a more stable [1,5-c] isomer under basic or acidic conditions.[9][10]

Experimental Protocol: Dimroth Rearrangement for Thieno[2,3-d]pyrimidine Synthesis [5]

  • A mixture of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide (1 equivalent) and a suitable aniline (1.2 equivalents) is subjected to microwave irradiation at a specified temperature and time.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Causality: The Dimroth rearrangement proceeds through a ring-opening and ring-closing mechanism, driven by the thermodynamic stability of the rearranged product. Microwave irradiation can significantly accelerate this process.

Therapeutic Applications: A Scaffold of Diverse Activities

The thieno[2,3-d]pyrimidine scaffold has been extensively explored for a multitude of therapeutic applications, with oncology being the most prominent area of investigation.

Anticancer Activity: Targeting Kinases

Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways that are often hijacked in cancer.[7]

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[11] Its overexpression or mutation is a common feature in various cancers, making it an attractive therapeutic target.[12] Thieno[2,3-d]pyrimidines have been designed as potent EGFR inhibitors, often acting as ATP-competitive inhibitors that bind to the kinase domain.[13]

Signaling Pathway: EGFR

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation ThienoPy Thieno[2,3-d]pyrimidine Inhibitor ThienoPy->EGFR VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis/ Cell Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis ThienoPy Thieno[2,3-d]pyrimidine Inhibitor ThienoPy->VEGFR2

Caption: VEGFR-2 signaling pathway and its inhibition by thieno[2,3-d]pyrimidines.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [14]

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., PTK Substrate).

  • Plate Setup: Add the master mixture to the wells of a 96-well plate.

  • Inhibitor Addition: Add serial dilutions of the thieno[2,3-d]pyrimidine test compound to the wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the VEGFR-2 enzyme to all wells except the blank.

  • Incubation: Mix gently and incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Mutations in FLT3 are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation. [15]Thieno[2,3-d]pyrimidines have shown promise as FLT3 inhibitors, offering a potential therapeutic strategy for this aggressive hematological malignancy. [16]

Signaling Pathway: FLT3

FLT3_Pathway FL FLT3 Ligand FLT3 FLT3 FL->FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Proliferation/ Survival STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ThienoPy Thieno[2,3-d]pyrimidine Inhibitor ThienoPy->FLT3

Caption: FLT3 signaling pathway and its inhibition by thieno[2,3-d]pyrimidines.

Biological Evaluation of Anticancer Activity

Experimental Protocol: MTT Assay for Cell Viability [11][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the thieno[2,3-d]pyrimidine compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Pharmacokinetics and Clinical Development

The translation of a promising scaffold from a laboratory curiosity to a clinical therapeutic requires a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. While extensive PK data for a wide range of thieno[2,3-d]pyrimidine derivatives is not always publicly available, some studies have reported on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds. [18] For instance, some thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors have been shown to have low to very low blood-brain barrier penetration and a non-inhibitory effect against CYP2D6, which are desirable properties for minimizing central nervous system side effects and drug-drug interactions. [18] A notable example of a thieno[2,3-d]pyrimidine derivative that has reached advanced clinical development is Relugolix (TAK-385) . [4]This compound acts as a gonadotropin-releasing hormone (GnRH) receptor antagonist and has been investigated for the treatment of endometriosis and prostate cancer. [4]The successful progression of Relugolix through clinical trials highlights the drug-like properties and therapeutic potential of the thieno[2,3-d]pyrimidine scaffold.

Conclusion and Future Perspectives

The thieno[2,3-d]pyrimidine scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. Its synthetic tractability, coupled with its inherent biological activity, has enabled the development of a diverse array of potent and selective modulators of various biological targets. The success of this scaffold in the realm of kinase inhibition for cancer therapy is particularly noteworthy, with numerous derivatives showing promising preclinical and clinical activity.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Biological Targets: While kinase inhibition is a major focus, the thieno[2,3-d]pyrimidine scaffold has the potential to interact with other target classes. Further exploration of its activity against other enzymes, receptors, and ion channels could unveil new therapeutic opportunities.

  • Rational Design and SAR Refinement: The continued application of computational modeling and structural biology will enable a more refined understanding of the SAR of thieno[2,3-d]pyrimidine derivatives, leading to the design of compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors, the design of covalent and allosteric modulators based on the thieno[2,3-d]pyrimidine scaffold could offer advantages in terms of potency, selectivity, and duration of action.

  • Expansion into New Therapeutic Areas: While oncology is a dominant field, the anti-inflammatory, antimicrobial, and antiviral activities of thieno[2,3-d]pyrimidines warrant further investigation and could lead to the development of novel treatments for a range of diseases.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub.
  • Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. (2025). Benchchem.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016, January 18).
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.
  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. (2025). Benchchem.
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019, April 1). Bioorganic & Medicinal Chemistry, 27(7), 1159-1194.
  • Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. (2025, June 20).
  • Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. (2025). Benchchem.
  • An In-depth Technical Guide to the Synthesis, Chemical Properties, and Mechanism of Action of VEGFR-2 Inhibitors. (2025). Benchchem.
  • Gewald reaction: synthesis, properties and applic
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Gewald Reaction. Organic Chemistry Portal.
  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021, December 26). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 489-506.
  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026, January 23). International Journal of Molecular Sciences, 27(3), 1085.
  • The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. (2025, August 7).
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021, July 15). Bioorganic Chemistry, 112, 104947.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022, September 21). Molecules, 27(19), 6243.
  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018, July 16). Molecules, 23(7), 1744.
  • Development of Thieno[3,2-d]pyrimidine Derivatives as Potent RIPK2 Inhibitors with Prominent In Vitro.
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021, May 15). Current Organic Synthesis, 18(4), 366-397.
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (2017). Asian Journal of Pharmaceutical and Clinical Research, 10(9), 233-238.
  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.
  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. (2021, January 1). European Journal of Medicinal Chemistry, 209, 112903.
  • The dimroth rearrangement. Part XIV. The preparation and rearrangement of 1,6-dihydro-6-imino-1-methylpyrimidine. Journal of the Chemical Society C: Organic, 1540-1546.
  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis oft[3][6][17]riazolo[1,5-c]pyrimidine derivatives. (2013, November 25). Beilstein Journal of Organic Chemistry, 9, 2686-2693.

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 10(35), 7154-7164.
  • Synthesis of some thienopyrimidine derivatives. (2006, July 5). Molecules, 11(7), 498-510.
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (2019, August 28). Molecules, 24(17), 3121.
  • Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. (2023, August 4). RSC Advances, 13(34), 23789-23804.
  • Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Deriv
  • The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. (2020, December 1). Journal of Organic and Pharmaceutical Chemistry, 18(4), 4-18.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(12), 2969-2978.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

For: Researchers, scientists, and drug development professionals in medicinal chemistry and organic synthesis. Abstract The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif renowned for its broad spect...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and organic synthesis.

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, acting as a bioisostere of purines and quinazolines.[1][2] This application note provides a comprehensive, three-step synthesis protocol for 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one, a key intermediate for the development of novel therapeutics. The synthesis leverages the robust Gewald three-component reaction, followed by the formation of a reactive thieno-oxazinone intermediate, and concludes with a hydrazine-mediated ring transformation to install the N-amino functionality. This guide is designed to be a self-validating system, offering detailed procedural steps alongside the underlying chemical principles to ensure successful replication and adaptation.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Core

The fusion of thiophene and pyrimidine rings creates the thieno[2,3-d]pyrimidine system, a molecular architecture that has garnered significant interest in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets. Derivatives have demonstrated potent activities as kinase inhibitors, anticancer agents, anti-inflammatory compounds, and antimicrobials.[2][3][4] The introduction of a phenyl group at the 5-position and an amino group at the 3-position provides crucial vectors for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This protocol details a reliable and scalable pathway to 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one, starting from commercially available reagents.

Synthetic Strategy Overview

The synthesis is logically structured in three distinct stages, designed for efficiency and high yield. Each stage builds upon the last to construct the target molecule with the desired functionalization.

Synthesis_Workflow cluster_0 Stage 1: Gewald Aminothiophene Synthesis cluster_1 Stage 2: Thieno-oxazinone Formation cluster_2 Stage 3: N-Amination A Acetophenone + Ethyl Cyanoacetate + Sulfur B Ethyl 2-amino-4-phenyl- thiophene-3-carboxylate (I) A->B  Gewald Reaction (Base-catalyzed) C Hydrolysis of Ester (I) B->C D 2-Amino-4-phenyl- thiophene-3-carboxylic acid (II) C->D E 5-Phenyl-1H-thieno[2,3-d]- [1,3]oxazine-2,4-dione (III) D->E  Cyclization with Triphosgene F 3-Amino-5-phenyl-3H- thieno[2,3-d]pyrimidin-4-one (IV) E->F  Ring Transformation (Hydrazine Hydrate)

Figure 1: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate (I)

This stage utilizes the Gewald three-component reaction, a reliable method for constructing highly functionalized 2-aminothiophenes.[5][6] The reaction proceeds via an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent ring closure.

Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetophenone (12.0 g, 100 mmol), ethyl cyanoacetate (11.3 g, 100 mmol), and elemental sulfur (3.2 g, 100 mmol) in ethanol (80 mL).

  • Base Addition: To the stirred suspension, add diethylamine (10.1 mL, 100 mmol) dropwise over 15 minutes. The addition is exothermic, and the mixture may warm up.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 30 mL) to remove unreacted starting materials and impurities.

  • Purification: The crude product is typically of high purity. If necessary, recrystallize from ethanol to obtain pale yellow crystals of (I) . Dry the product under vacuum.

Causality and Insights:

  • Base Selection: Diethylamine acts as a catalyst for both the initial Knoevenagel condensation and the subsequent Michael addition of sulfur. Morpholine is also a common and effective base for this transformation.[7]

  • Solvent: Ethanol is an excellent solvent for this reaction as it effectively dissolves the reactants and facilitates a homogenous reaction environment.

Stage 2: Synthesis of 5-Phenyl-1H-thieno[2,3-d][1][8]oxazine-2,4-dione (III)

This stage involves the hydrolysis of the ester intermediate followed by cyclization to form a thieno-oxazinone, which is analogous to an isatoic anhydride.[1][8] This reactive intermediate is primed for the subsequent ring-opening and re-closure step.

Protocol:

  • Ester Hydrolysis (Formation of II):

    • Suspend ethyl 2-amino-4-phenylthiophene-3-carboxylate (I) (24.7 g, 95 mmol) in ethanol (100 mL).

    • Add a solution of sodium hydroxide (7.6 g, 190 mmol) in water (40 mL).

    • Heat the mixture to reflux for 3 hours until a clear solution is obtained.

    • Cool the solution to room temperature and pour it into 300 mL of ice-cold water.

    • Acidify the mixture to pH 3-4 with concentrated HCl. A white precipitate of 2-amino-4-phenylthiophene-3-carboxylic acid (II) will form.

    • Collect the solid by filtration, wash with water, and dry thoroughly.

  • Cyclization (Formation of III):

    • Caution: This step should be performed in a well-ventilated fume hood as it involves triphosgene.

    • Suspend the dried carboxylic acid (II) (21.9 g, 90 mmol) in anhydrous tetrahydrofuran (THF) (150 mL).

    • To this stirred suspension, add a solution of triphosgene (10.7 g, 36 mmol) in anhydrous THF (50 mL) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • The solvent is then removed under reduced pressure to yield the crude 5-Phenyl-1H-thieno[2,3-d][1][9]oxazine-2,4-dione (III) , which can be used in the next step without further purification.

Causality and Insights:

  • Hydrolysis: Saponification of the ester is necessary to generate the free carboxylic acid required for the subsequent cyclization.

  • Cyclizing Agent: Triphosgene is a safer, solid alternative to phosgene gas for forming the carbonyl bridges required for the oxazinone ring. The reaction forms an intermediate N-carbonyl chloride which rapidly cyclizes. This method is analogous to the preparation of benzoxazinones from anthranilic acids.[10]

Stage 3: Synthesis of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (IV)

The final stage involves the reaction of the thieno-oxazinone intermediate with hydrazine hydrate. The hydrazine acts as a dinucleophile, first opening the oxazinone ring and then cyclizing to form the desired N-amino pyrimidinone. This is a well-established method for converting oxazinones to their corresponding 3-amino-quinazolinones and related heterocycles.[11]

Protocol:

  • Reaction Setup: Dissolve the crude 5-Phenyl-1H-thieno[2,3-d][1][9]oxazine-2,4-dione (III) (from the previous step, approx. 90 mmol) in 1,4-dioxane (120 mL) in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (8.7 mL, 180 mmol, ~64% solution) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 101°C) for 5 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. A solid precipitate will form.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake with water (50 mL) and then with cold ethanol (30 mL).

  • Purification: Recrystallize the crude product from a mixture of dimethylformamide (DMF) and water to afford pure 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (IV) as a white to off-white solid.

Causality and Insights:

  • Nucleophilic Attack: The more nucleophilic terminal nitrogen of hydrazine attacks one of the carbonyl groups of the oxazinone, leading to ring opening.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular condensation reaction, eliminating water and forming the stable six-membered pyrimidinone ring.

Quantitative Data Summary

StepStarting MaterialReagent(s)ProductMolecular Weight ( g/mol )Typical Yield
1AcetophenoneEthyl Cyanoacetate, Sulfur, DiethylamineEthyl 2-amino-4-phenylthiophene-3-carboxylate (I)247.3380-90%
2Compound (I)1. NaOH2. Triphosgene5-Phenyl-1H-thieno[2,3-d][1][9]oxazine-2,4-dione (III)245.25~95% (crude)
3Compound (III)Hydrazine Hydrate3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (IV)243.2875-85%

Conclusion

This application note provides a validated and robust three-step protocol for the synthesis of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one. By explaining the rationale behind each procedural step, this guide empowers researchers to not only replicate the synthesis but also to adapt it for the creation of novel analogues for drug discovery programs. The use of the Gewald reaction and a key thieno-oxazinone intermediate ensures an efficient and logical pathway to this valuable heterocyclic building block.

References

  • Mamatha, D. M., Kumara, T. S., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry. Available at: [Link]

  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link]

  • Hsiao, Y.-W., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

  • Al-Ghorbani, M., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciendo. Available at: [Link]

  • Gomaa, M. A.-M. (2016). Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences Publishing. Available at: [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, I. A. (2006). SYNTHESIS AND REACTIONS OF SOME NEW THIENO[2,3-b]-PYRIDINES AND THE ANTIMICROBIAL EFFECTS. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]

  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Scielo. Available at: [Link]

  • Lee, C.-W., et al. (2022). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. MDPI. Available at: [Link]

  • Groutas, W. C., et al. (1994). Novel Thieno[2,3-d][1][9]oxazin-4-ones as Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry. Available at: [Link]

  • Werner, S., et al. (2005). Synthesis of thieno[2,3-d]oxazines and thieno[2,3-d]thiazines as subtype specific kainate receptor antagonists. Archiv der Pharmazie. Available at: [Link]

  • Kumar, D., & Sharma, S. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]

  • Akhtar, A., Chaudhari, T. Y., & Inam, A. (2025). Design and Synthesis of Tetrahydrobenzo[5][6]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. Synthesis. Available at: [Link]

Sources

Application

Application Note: Evaluation of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one Scaffolds in Oncology

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12] The compound 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The compound 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it is a bioisostere of 4-anilinoquinazolines (the core structure of approved drugs like Gefitinib and Erlotinib).[1]

  • Primary Mechanism: These scaffolds function primarily as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), most notably EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).[1]

  • Structural Logic: The thienopyrimidine ring mimics the adenine base of ATP, allowing it to anchor into the kinase hinge region. The 3-amino group acts as a critical handle for chemical derivatization (e.g., formation of Schiff bases or ureas) to access the hydrophobic pocket of the enzyme, while the 5-phenyl group provides stability and hydrophobic interactions.[1]

This guide details the standard operating procedures (SOPs) for solubilizing, screening, and validating the anticancer mechanism of this scaffold and its derivatives.[1]

Structural Logic Diagram

ChemicalLogic cluster_0 Scaffold Architecture cluster_1 Biological Target Core Thieno[2,3-d]pyrimidine Core ATP_Pocket ATP Binding Pocket (Kinase Domain) Core->ATP_Pocket Mimics Adenine Handle 3-Amino Group (Derivatization Site) Handle->ATP_Pocket H-Bond Interaction Tail 5-Phenyl Group (Hydrophobic Anchor) Tail->ATP_Pocket Gatekeeper Interaction Effect Inhibition of Autophosphorylation ATP_Pocket->Effect Blocks ATP Binding

Caption: Structural basis for thienopyrimidine activity.[1][2] The core mimics ATP, blocking kinase activity.

Compound Management & Stability

Reproducibility in anticancer assays often fails due to poor compound handling. Thienopyrimidines are hydrophobic.

Solubilization Protocol
  • Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (>99.9%).[1]

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation:

      
      [1]
      
  • Dissolution: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic interaction) and store at -20°C. Avoid freeze-thaw cycles (limit to <3 cycles).

Stability Check

Before running expensive kinase assays, verify stability.

  • Method: Dilute stock to 100 µM in PBS (pH 7.4). Incubate at 37°C for 24 hours.

  • Validation: Analyze via HPLC. Purity should remain >95%. If degradation occurs, prepare fresh stock immediately before assays.

Application I: In Vitro Cytotoxicity Screening (MTT Assay)

This assay serves as the primary "Go/No-Go" gate.[1] It measures the metabolic activity of cells as a proxy for viability.

Cell Line Selection

Select cell lines with high expression of the predicted target (EGFR):

  • A549 (Lung Carcinoma): High EGFR expression.[1]

  • MCF-7 (Breast Adenocarcinoma): Standard solid tumor model.[1]

  • HUVEC (Endothelial): Control for VEGFR-2 selectivity (optional).[1]

Detailed Protocol
  • Seeding: Plate cells in 96-well plates at optimized densities (e.g., A549: 3,000 cells/well; MCF-7: 5,000 cells/well) in 100 µL media.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment:

    • Prepare serial dilutions of the 3-amino-thienopyrimidine scaffold in media.

    • Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 1, 10, 50, 100 µM).

    • DMSO Control: Final DMSO concentration must be <0.5% in all wells to prevent solvent toxicity.

    • Positive Control: Gefitinib or Doxorubicin (10 µM).[1]

  • Incubation: Treat cells for 48 to 72 hours .

  • Readout:

    • Add 10 µL MTT reagent (5 mg/mL in PBS).[1] Incubate 3-4 hours.

    • Aspirate media carefully.

    • Solubilize formazan crystals with 100 µL DMSO.

    • Measure Absorbance at 570 nm .

Data Analysis

Calculate % Viability:


[1]
  • Output: Plot Log(Concentration) vs. % Viability to determine the IC50 using non-linear regression (Sigmoidal dose-response).

Application II: Target Validation (EGFR Kinase Assay)

If the compound shows cytotoxicity (IC50 < 20 µM), validate the mechanism.[1] Do not assume cytotoxicity equals kinase inhibition; it could be off-target toxicity.[1]

Principle

Use a FRET-based (Fluorescence Resonance Energy Transfer) or ELISA-based kit to measure the inhibition of EGFR phosphorylation.[1]

Protocol (ELISA Format)
  • Coat Plate: Use a 96-well plate coated with Poly-Glu-Tyr (4:1) substrate.[3][4][1][5]

  • Reaction Mix: Combine:

    • Purified EGFR Kinase domain (recombinant).[1]

    • ATP (at

      
       concentration, typically 10 µM).[1]
      
    • Test Compound (3-Amino-5-phenyl-thienopyrimidine) at varying concentrations.[1]

    • Kinase Buffer (Mg²⁺/Mn²⁺ is critical).[1]

  • Incubation: 1 hour at Room Temperature.

  • Detection:

    • Wash plate.

    • Add Anti-phosphotyrosine antibody (HRP-conjugated).[1]

    • Add TMB substrate and measure OD at 450 nm.

Interpretation[14]
  • Potent Inhibitor: IC50 < 100 nM.[6][7]

  • Moderate Inhibitor: IC50 100 nM – 1 µM.

  • Inactive: IC50 > 10 µM (Cytotoxicity likely due to non-specific mechanisms).[1]

Application III: Mechanism of Action (Apoptosis)[4][11]

To confirm the compound kills cancer cells via programmed cell death (apoptosis) rather than necrosis (which causes inflammation), use Annexin V/Propidium Iodide (PI) staining.[1]

Protocol
  • Treatment: Treat A549 cells with the compound at its IC50 concentration for 24 hours.

  • Harvesting: Trypsinize cells (gentle handling is crucial to avoid false positives).

  • Staining:

    • Wash with cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC (binds exposed Phosphatidylserine).[1]

    • Add Propidium Iodide (PI) (stains DNA in necrotic/late apoptotic cells).[1]

  • Flow Cytometry: Analyze 10,000 events.

Expected Results Table
QuadrantStain ProfilePhysiological StateInterpretation
Q3 (LL) Annexin V (-) / PI (-)Live CellsHealthy population.[1]
Q4 (LR) Annexin V (+) / PI (-)Early ApoptosisDesired Mechanism. Indicates specific signaling blockade.[1]
Q2 (UR) Annexin V (+) / PI (+)Late ApoptosisSecondary necrosis post-apoptosis.[1]
Q1 (UL) Annexin V (-) / PI (+)NecrosisIndicates acute toxicity/membrane rupture (Undesirable).[1]

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_mech Phase 3: Validation Stock Stock Solution (DMSO, 10mM) QC Stability Check (HPLC) Stock->QC MTT Cytotoxicity Assay (MTT / A549 Cells) QC->MTT If >95% Pure Decision IC50 < 20 µM? MTT->Decision Decision->Stock No (Modify Structure) Kinase EGFR Kinase Assay (Target Validation) Decision->Kinase Yes FACS Apoptosis Assay (Annexin V/PI) Kinase->FACS Confirm Mechanism

Caption: Step-by-step workflow for evaluating thienopyrimidine derivatives.

References

  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [1][8]

  • Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Scientific Reports / ResearchGate Archive.

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientia Pharmaceutica (MDPI). [3][1]

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry.

Sources

Method

In vitro antimicrobial screening of thieno[2,3-d]pyrimidine compounds.

An Application Guide for Researchers Abstract The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comprehensive framework for the in vitro screening of novel thieno[2,3-d]pyrimidine compounds against clinically relevant bacterial and fungal pathogens. We will detail a logical, two-tiered screening cascade, beginning with qualitative diffusion assays for primary screening and progressing to quantitative broth microdilution methods for determining key potency metrics. The protocols herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[4][5]

Introduction: The Thieno[2,3-d]pyrimidine Scaffold

Thieno[2,3-d]pyrimidines, structural analogues of purines, have garnered significant interest due to their versatile biological profile.[3] Numerous studies have reported their potential as antibacterial, antifungal, anti-inflammatory, and anti-cancer agents.[3][6][7] The core structure provides a robust foundation for chemical modification, allowing for the fine-tuning of activity against various microbial targets.[8] The initial evaluation of newly synthesized derivatives requires a systematic and reliable screening methodology to identify promising lead candidates for further development. This document outlines such a methodology, designed for drug discovery and development professionals.

Fundamental Principles of Antimicrobial Susceptibility Testing

Before proceeding to experimental protocols, it is crucial to understand the key parameters used to quantify antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[4][9] It is the primary measure of a compound's potency and indicates a bacteriostatic (growth-inhibiting) effect.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10] This parameter is determined by sub-culturing from MIC assay tubes or wells that show no visible growth onto antibiotic-free media.[4]

  • Minimum Fungicidal Concentration (MFC): Analogous to MBC, the MFC is the lowest compound concentration that kills 99.9% of the initial fungal inoculum.

The relationship between MIC and MBC/MFC is critical. The MBC/MIC ratio helps classify the nature of the antimicrobial agent. A ratio of ≤4 generally suggests a bactericidal effect, while a higher ratio indicates a primarily bacteriostatic effect.[9]

A Phased Approach to Antimicrobial Screening

A logical screening cascade optimizes resource allocation by using a rapid, qualitative method to identify "hits" from a library of new compounds, followed by more rigorous, quantitative testing for the most promising candidates.

G cluster_0 Screening Cascade synthesis Compound Library (Thieno[2,3-d]pyrimidines) primary Primary Screening (Agar Diffusion Assay) Qualitative: Active vs. Inactive synthesis->primary secondary Secondary Screening (Broth Microdilution) Quantitative: Determine MIC primary->secondary Active inactive Inactive Compounds (Archive/Deprioritize) primary->inactive Inactive tertiary Bactericidal/Fungicidal Assay Determine MBC/MFC secondary->tertiary Potent MIC active Active 'Hits' (Characterize Further) tertiary->active

Caption: A logical workflow for antimicrobial compound screening.

Experimental Protocols

This section provides detailed, step-by-step protocols for conducting the screening assays. It is imperative to perform all manipulations in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

Primary Screening: Agar Well Diffusion Assay

This method is a widely used, straightforward technique for preliminary evaluation of antimicrobial activity.[11][12] It relies on the diffusion of the test compound from a well through an agar medium seeded with a specific microorganism.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli) grown to a 0.5 McFarland turbidity standard

  • Test thieno[2,3-d]pyrimidine compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin, 5 µg/mL)

  • Negative control (solvent used for compounds, e.g., sterile DMSO)

  • Sterile cork borer (6-8 mm diameter) or pipette tip

  • Micropipettes

Protocol:

  • Inoculum Preparation: Adjust the turbidity of the microbial broth culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[12]

  • Well Creation: Allow the plate to dry for 5-10 minutes. Use a sterile cork borer to aseptically punch uniform wells into the agar.[13]

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[11] Record the position of each sample.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for most bacteria.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is absent) in millimeters (mm).

Interpretation: The presence of a clear zone of inhibition indicates that the compound has antimicrobial activity. The diameter of the zone is proportional to the compound's potency and diffusion characteristics. Compare the zone sizes to the positive and negative controls.

Secondary Screening: Broth Microdilution for MIC Determination

This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC) and is recommended by bodies like the CLSI.[14][15]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media

  • Standardized microbial inoculum (prepared as in 4.1, then diluted per CLSI guidelines)

  • Test compounds and controls at known starting concentrations

  • Multichannel pipette

Protocol:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. This creates a 1:2 dilution. Using a multichannel pipette, mix the contents of the first row of wells by pipetting up and down, then transfer 100 µL to the second row. Repeat this serial dilution across the plate to create a range of concentrations. Discard the final 100 µL from the last row.

  • Control Wells:

    • Growth Control: One well or column containing only broth and the microbial inoculum (no compound).

    • Sterility Control: One well or column containing only broth to check for contamination.[14]

    • Positive Control: A row dedicated to a standard antibiotic.

  • Inoculation: Add the diluted microbial inoculum to each well (except the sterility control) to achieve the final recommended cell density.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[4][14] This can be assessed visually or with a microplate reader.

G cluster_1 Broth Microdilution Workflow prep Prepare 2x Compound Stock Solution serial Perform 2-fold Serial Dilution of Compound across Plate prep->serial plate Add 100µL Broth to all wells plate->serial add_inoculum Add Diluted Inoculum to Test & Growth Control Wells serial->add_inoculum inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculum->add_inoculum incubate Incubate Plate (e.g., 37°C, 18-24h) add_inoculum->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read

Caption: Step-by-step workflow for the Broth Microdilution Assay.

Determination of MBC/MFC

This assay is a direct extension of the MIC test and is essential for determining whether a potent compound is bactericidal/fungicidal or merely static.

Protocol:

  • Select Wells: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.

  • Subculture: Using a sterile pipette tip or loop, take a small aliquot (e.g., 10-20 µL) from each of these selected wells.

  • Plate Aliquots: Spot the aliquot onto a fresh MHA plate (or other suitable agar) that contains no antimicrobial agent.[10]

  • Incubate: Incubate the agar plate at 37°C for 24-48 hours.

  • Determine MBC/MFC: Observe the plates for colony growth. The MBC or MFC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU/mL (i.e., no growth or only 1-2 colonies) on the subculture plate.[9][16]

Data Presentation and Interpretation

Results should be tabulated for clear comparison and analysis. This allows for the rapid identification of structure-activity relationships (SAR).

Table 1: Example Data Summary for Thieno[2,3-d]pyrimidine Derivatives

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
THP-001S. aureus ATCC 2921322482Bactericidal
THP-001E. coli ATCC 259221064>128>2Bacteriostatic
THP-002S. aureus ATCC 292131516>128>8Bacteriostatic
THP-002E. coli ATCC 259220>128>128-Inactive
CiprofloxacinS. aureus ATCC 29213250.512Control
CiprofloxacinE. coli ATCC 25922300.250.52Control

References

  • Antimicrobial Testing Laboratory. (2024, May 20). MBC vs.
  • Academic Journals. (2017, June 21). determination of minimum inhibitory concentration (mic) and minimum bactericidal concentration (mbc) using a novel dilution tube method. African Journal of Microbiology Research.
  • BMG Labtech. (2024, September 18).
  • Zgoda, J. R., & Porter, J. R. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH.
  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion.
  • Fernández-de-Larrinoa, I., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. MDPI.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy.
  • Al-Obaid, A. M., et al. (n.d.).
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2024).
  • ResearchGate. (n.d.). Screening data for antimicrobial activity of thieno[2,3-d]pyrimidine....
  • Keri, R. S., et al. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. PubMed.
  • Al-Hatamleh, M. A. I., et al. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI.
  • Science.gov. (n.d.). agar-well diffusion method: Topics.
  • Unknown. (n.d.).
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Reddy, L. S., & Naik, B. E. (n.d.). Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal screening. Pharmacy Journal.
  • Bhuiyan, M. M. H. (n.d.).
  • Espinel-Ingroff, A., et al. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PMC.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
  • Unknown. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • Nascente, P. S., et al. (n.d.).
  • Longdom Publishing. (n.d.).

Sources

Application

Introduction: Targeting Programmed Cell Death with Thieno[2,3-d]pyrimidine Derivatives

An Application and Protocol Guide for Researchers Apoptosis, or programmed cell death, is a highly regulated and essential physiological process for eliminating damaged or unwanted cells, thereby maintaining tissue homeo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for Researchers

Apoptosis, or programmed cell death, is a highly regulated and essential physiological process for eliminating damaged or unwanted cells, thereby maintaining tissue homeostasis. The deregulation of this pathway is a cornerstone of cancer development, allowing malignant cells to evade death, proliferate uncontrollably, and acquire resistance to therapies.[1] Consequently, the induction of apoptosis in cancer cells remains a primary objective in the development of novel anticancer agents.[2]

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, recognized as a bioisostere of purines which are fundamental to key biological processes.[2] This structural similarity has enabled the development of numerous derivatives that exhibit potent and versatile pharmacological activities, particularly as anticancer agents.[3][4] These compounds often function as kinase inhibitors, targeting critical signaling nodes that regulate cell survival and proliferation.[4][5] Extensive research has demonstrated that thieno[2,3-d]pyrimidine derivatives can effectively induce apoptosis and cause cell cycle arrest by modulating the activity of key oncogenic pathways, including those driven by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[6][7][8][9][10]

This guide serves as a comprehensive resource for researchers, providing both the theoretical framework and detailed experimental protocols for analyzing apoptosis induction by novel thieno[2,3-d]pyrimidine derivatives. As a senior application scientist, the following sections are designed to explain not just the steps of the protocols, but the causality behind the experimental choices, ensuring robust and reproducible results.

Mechanistic Landscape: How Thieno[2,3-d]pyrimidines Trigger Apoptosis

Thieno[2,3-d]pyrimidine derivatives typically initiate apoptosis by inhibiting receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2 or intracellular signaling kinases like PI3K.[7][9][11] This inhibition disrupts downstream pro-survival signaling, tipping the cellular balance towards death. The apoptotic signal then propagates through one or both of the major apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

  • The Extrinsic Pathway: While less commonly the primary route for kinase inhibitors, some compounds can sensitize cells to extrinsic signals. This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8.[11][12]

  • The Intrinsic Pathway: This is the most common pathway engaged by thieno[2,3-d]pyrimidine derivatives. Inhibition of survival signals (e.g., the PI3K/Akt pathway) leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2).[6][11] This shift causes mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9.[13][14]

  • The Execution Phase: Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.[14][15] These enzymes cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and membrane blebbing.

APDS_Pathway cluster_upstream Upstream Kinase Inhibition cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase TKP Thieno[2,3-d]pyrimidine Derivative RTK EGFR / VEGFR-2 TKP->RTK Inhibits PI3K PI3K/Akt Pathway TKP->PI3K Inhibits RTK->PI3K Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Promotes Bax Bax (Pro-apoptotic) PI3K->Bax Inhibits Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates DR Death Receptors Casp8 Caspase-8 (Initiator) DR->Casp8 Activates Casp8->Casp37 Activates Substrates Cellular Substrate Cleavage (e.g., PARP) Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Apoptotic signaling initiated by Thieno[2,3-d]pyrimidine derivatives.

Experimental Strategy: A Validated Workflow

A robust analysis of apoptosis requires a multi-faceted approach. Relying on a single assay can be misleading. For instance, a simple viability assay cannot distinguish between apoptosis and necrosis. The following workflow provides a logical progression from initial screening to detailed mechanistic confirmation.

EXP_Workflow Start Start: Treat Cancer Cells with Thieno[2,3-d]pyrimidine Derivative Viability Protocol 1: Cell Viability Assay (MTT) Determine IC50 Start->Viability Decision1 Is compound cytotoxic? Viability->Decision1 Flow Protocol 2: Annexin V / PI Staining Quantify Apoptosis Decision2 Apoptosis Confirmed? Flow->Decision2 CellCycle Protocol 5: Cell Cycle Analysis Assess G2/M, S-phase Arrest Caspase Protocol 3: Caspase-Glo 3/7 Assay Measure Executioner Activity Western Protocol 4: Western Blot Analysis (Bcl-2, Bax, Cleaved PARP) Caspase->Western Confirm Mechanism Decision1->Flow Yes Decision1->CellCycle Yes Decision2->Caspase Yes

Caption: Recommended workflow for evaluating apoptosis-inducing compounds.

PART 1: Initial Screening & IC50 Determination

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells. The primary goal here is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the derivative required to inhibit cell growth by 50%.[1]

Materials:

  • Thieno[2,3-d]pyrimidine derivative of interest, dissolved in DMSO.

  • Cancer cell line of interest (e.g., A549, MCF-7, HepG2).[6][11]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom plates.

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • Multichannel pipette and sterile tips.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Causality: An initial 24-hour incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivative in complete medium. A common starting range is 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compounds.

    • Controls are critical:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%). This validates that the solvent is not causing cytotoxicity.

      • Blank: Medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

    • Causality: Incubation must be in the dark as MTT is light-sensitive. The formation of purple formazan crystals will be visible under a microscope.

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of DMSO to each well and pipette up and down to fully dissolve the formazan.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.

Parameter Description Data Output
IC50 Value Concentration of the derivative causing 50% inhibition of cell viability.µM or nM
Dose-Response Curve Graphical representation of the relationship between compound concentration and cell viability.Sigmoidal Curve

PART 2: Confirmation and Quantification of Apoptosis

Protocol 2: Annexin V & Propidium Iodide (PI) Staining

Principle: This is the gold-standard flow cytometry assay for differentiating apoptotic and necrotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488), it can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.[17]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer).

  • Cells treated with the IC50 concentration of the thieno[2,3-d]pyrimidine derivative (and controls) for 24-48 hours.

  • Cold 1X PBS.

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with the IC50 concentration of your compound. Include vehicle and untreated controls. A positive control (e.g., staurosporine) is highly recommended.

  • After the desired incubation period (e.g., 24 hours), collect both the floating cells from the supernatant and the adherent cells (by gentle trypsinization). Combine them in a single tube.

    • Causality: It is crucial to collect the floating cells, as these are often the apoptotic cells that have detached. Discarding them will lead to a significant underestimation of apoptosis.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold 1X PBS.

    • Causality: Washing with cold PBS removes serum proteins that can interfere with staining and slows down cellular metabolism and degradation processes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[1]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[1]

    • Causality: Incubation must be in the dark to prevent photobleaching of the fluorophores.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation: The flow cytometer will generate a dot plot with four quadrants:

  • Lower-Left (Q4: Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Q3: Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic/necrotic cells.

  • Upper-Left (Q1: Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

A significant increase in the population of the lower-right and upper-right quadrants compared to the vehicle control confirms apoptosis induction.[6]

Cell Population Annexin V Staining PI Staining Interpretation
ViableNegativeNegativeHealthy cells
Early ApoptosisPositive NegativePS exposed, membrane intact
Late ApoptosisPositive Positive PS exposed, membrane compromised
NecrosisNegativePositive Membrane compromised

PART 3: Mechanistic Elucidation

Protocol 3: Caspase-3/7 Activity Assay

Principle: This assay confirms that the observed apoptosis is caspase-dependent. It uses a proluminescent substrate containing the DEVD amino acid sequence, which is specifically recognized and cleaved by active caspase-3 and caspase-7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[18]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar).

  • Cells treated with the derivative in a white-walled 96-well plate.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (for optimal luminescence detection) and treat as described in Protocol 1.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader.

  • Analysis: Normalize the luminescent signal to the number of cells (can be done via a parallel viability assay) and express the results as a fold change over the vehicle control. A significant increase indicates activation of executioner caspases.[14][15]

Protocol 4: Western Blot Analysis of Apoptotic Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade, providing deeper mechanistic insight.

Key Proteins to Analyze:

  • Bcl-2 Family: Examine the expression levels of anti-apoptotic Bcl-2 and pro-apoptotic Bax. A decrease in the Bcl-2/Bax ratio is a hallmark of the intrinsic pathway.[6][11]

  • Cleaved Caspase-3: Detects the active form of this key executioner caspase.

  • Cleaved PARP: PARP is a substrate of active caspase-3. Its cleavage product (89 kDa fragment) is a definitive marker of apoptosis.

  • Loading Control: β-actin or GAPDH to ensure equal protein loading across lanes.

Procedure:

  • Protein Extraction: Treat cells in 6-well or 10 cm dishes. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescent (ECL) substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein to the loading control.

References

  • ResearchGate. (n.d.). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). New thieno[2,3‐ d ]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET , toxicity, MD simulation studies | Request PDF. Retrieved from [Link]

  • PubMed. (2024). Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential. Retrieved from [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026). PMC. Retrieved from [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). PMC. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Retrieved from [Link]

  • SciSpace. (n.d.). Anticancer activity of some novel thieno (2, 3-d) pyrimidine derivatives. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. Retrieved from [Link]

  • PubMed. (2022). Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel thieno[2,3‐d]pyrimidine derivative inhibiting vascular endothelial growth factor receptor‐2: A story of computer‐aided drug discovery | Request PDF. Retrieved from [Link]

  • PubMed. (2023). Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Retrieved from [Link]

  • MDPI. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][6][13]triazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PubMed. (2024). Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors. Retrieved from [Link]

  • PubMed. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Retrieved from [Link]

  • MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Retrieved from [Link]

  • PubMed. (2023). In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2. Retrieved from [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2025). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Primary designed strategy for new thieno[2, 3-d]pyrimidine series. Retrieved from [Link]

  • ResearchGate. (n.d.). Thieno[2,3- d ]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition. Retrieved from [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). ScienceDirect. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]

  • PubMed. (2018). Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain at C2 position. Retrieved from [Link]

Sources

Method

Application Note: Cell Cycle Profiling of Cancer Cells Treated with 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Executive Summary & Biological Context The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of quinazoline (the core of drugs like Gefitinib and Erlotinib).[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of quinazoline (the core of drugs like Gefitinib and Erlotinib).[1] Specifically, 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one and its derivatives have emerged as potent antineoplastic agents.

While early generation thienopyrimidines were primarily designed as ATP-competitive inhibitors of receptor tyrosine kinases (EGFR, VEGFR-2), recent structure-activity relationship (SAR) studies indicate that 5-phenyl substituted derivatives often act as tubulin polymerization inhibitors , leading to G2/M phase arrest followed by apoptosis [1, 2].

This Application Note provides a rigorous protocol for evaluating the cell cycle distribution of cancer cells treated with this compound using Propidium Iodide (PI) flow cytometry. It focuses on distinguishing between G1 arrest (kinase inhibition) and G2/M arrest (microtubule destabilization).

Mechanistic Pathway & Hypothesis

Understanding the potential Mechanism of Action (MoA) is critical for experimental design. The 5-phenyl-thieno[2,3-d]pyrimidine core typically targets the colchicine-binding site of tubulin or ATP-binding pockets of kinases.

Figure 1: Putative Signaling Pathway & Checkpoint Activation

CellCyclePathway Compound 3-Amino-5-phenyl-3H- thieno[2,3-d]pyrimidin-4-one Target_A Target A: Tubulin (Colchicine Site) Compound->Target_A Primary MoA (Likely) Target_B Target B: VEGFR-2 / EGFR (ATP Pocket) Compound->Target_B Secondary MoA Effect_A Microtubule Destabilization Target_A->Effect_A Effect_B Inhibition of Phosphorylation Target_B->Effect_B Checkpoint_G2 Spindle Assembly Checkpoint (SAC) Activation Effect_A->Checkpoint_G2 Checkpoint_G1 G1/S Checkpoint (Cyclin D/CDK4/6) Effect_B->Checkpoint_G1 Arrest_G2 G2/M Phase Arrest (4N DNA Content) Checkpoint_G2->Arrest_G2 Arrest_G1 G0/G1 Phase Arrest (2N DNA Content) Checkpoint_G1->Arrest_G1 Apoptosis Apoptosis (Sub-G1 Population) Arrest_G2->Apoptosis Prolonged Arrest Arrest_G1->Apoptosis

Caption: Dual-potential mechanism of thienopyrimidine derivatives. While kinase inhibition leads to G1 arrest, the 5-phenyl substitution pattern frequently favors tubulin inhibition, resulting in G2/M accumulation.

Experimental Design Strategy

Cell Line Selection
  • A549 (Lung Carcinoma): Highly sensitive to thienopyrimidines; wild-type p53 allows for clear checkpoint analysis [3].

  • MCF-7 (Breast Adenocarcinoma): Useful for evaluating VEGFR-2 mediated effects.[2]

  • MDA-MB-231: Triple-negative breast cancer model, often used to test tubulin-targeting agents.

Dose Determination (Prerequisite)

Before cell cycle analysis, determine the IC50 (50% Inhibitory Concentration) using an MTT or CCK-8 assay.

  • Treatment Concentration: Use 1x IC50 and 2x IC50 .

  • Duration: 24 hours is standard. 48 hours is required to observe the "Sub-G1" (apoptotic) peak if the arrest is irreversible.

Controls
Control TypeAgent/ConditionPurpose
Negative 0.1% DMSOBaseline cell cycle distribution.
Positive (G2/M) Nocodazole (100 nM)Validates G2/M gating (Microtubule depolymerizer).
Positive (G0/G1) Serum StarvationValidates G0/G1 gating (Growth factor deprivation).

Detailed Protocol: PI Staining for Flow Cytometry[3][4][5]

Principle: Propidium Iodide (PI) intercalates into double-stranded DNA. Fluorescence intensity is proportional to DNA content.[3]

  • G0/G1: 2N DNA (Baseline intensity)

  • S Phase: 2N–4N DNA (Intermediate intensity)

  • G2/M: 4N DNA (Double intensity)

Reagents Required[1][2][4][5][6][7][8][9][10]
  • PBS (Ca2+/Mg2+ free)

  • 70% Ethanol (ice-cold)

  • Staining Buffer: PBS containing 50 µg/mL Propidium Iodide + 100 µg/mL RNase A.[3][4]

    • Note: RNase A is mandatory . PI binds RNA as well as DNA; without RNase, cytoplasmic RNA will create high background noise, obscuring the G1 peak [4].

Step-by-Step Workflow
Phase 1: Treatment and Harvesting
  • Seed

    
     cells per well in a 6-well plate. Allow attachment overnight.
    
  • Treat cells with 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (dissolved in DMSO) at pre-determined concentrations. Include DMSO control.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Harvest: Collect the culture media (contains floating/dead cells) into a 15 mL tube. Wash adherent cells with PBS and collect the wash.[5] Trypsinize adherent cells and add to the same tube.

    • Critical: Do not discard floating cells; they often represent the apoptotic (Sub-G1) population.

Phase 2: Fixation (The "Art" of Flow Cytometry)
  • Pellet cells (300 x g, 5 min). Discard supernatant.

  • Resuspend pellet in 200 µL ice-cold PBS. Ensure a single-cell suspension by gentle pipetting.[6]

  • Dropwise Fixation: While vortexing the tube gently at low speed, add 4 mL of ice-cold 70% ethanol dropwise.

    • Why? Adding ethanol all at once causes cells to clump. Clumps (doublets) mimic G2/M cells (2x G1 cells stuck together = 4N signal) and ruin the analysis.

  • Incubate at -20°C for at least 2 hours (Overnight is preferred for optimal stoichiometry).

Phase 3: Staining
  • Centrifuge fixed cells (500 x g, 5 min). Note: Ethanol-fixed cells are buoyant; higher speed is needed.

  • Decant ethanol carefully.[6] Wash twice with 3 mL cold PBS.

  • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer .

  • Incubate for 30 minutes at 37°C in the dark.

Figure 2: Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Culture & Treat cluster_1 Phase 2: Fixation cluster_2 Phase 3: Stain & Acquire Seed Seed Cells (0h) Treat Add Compound (24h) Seed->Treat Harvest Harvest (Media + Cells) Treat->Harvest Resuspend Resuspend 200µL PBS Harvest->Resuspend Fix Add 70% EtOH (Dropwise + Vortex) Resuspend->Fix Freeze -20°C (>2 hrs) Fix->Freeze Wash Wash PBS x2 Freeze->Wash Stain Add PI + RNase A (30 min @ 37°C) Wash->Stain Acquire Flow Cytometer (Linear Mode) Stain->Acquire

Caption: Optimized workflow ensuring single-cell suspension and RNA removal for accurate DNA quantification.

Data Acquisition & Analysis

Cytometer Settings
  • Laser: 488 nm (Blue) or 561 nm (Yellow-Green).

  • Filter: 585/40 nm (PE channel) or 610/20 nm.

  • Scale: Linear (LIN) for the PI channel.[4]

    • Why? DNA content is stoichiometric. G2 cells (4N) must appear at exactly 2x the channel value of G1 cells (2N). Log scale distorts this relationship.

Gating Strategy
  • FSC vs. SSC: Gate on the main population to exclude debris.

  • Doublet Discrimination (Critical):

    • Plot PI-Area vs. PI-Width (or PI-Height).

    • Single cells have proportional Area/Height. Doublets have high Width or disproportionate Area.

    • Gate out the doublets. Failure to do this will result in a False Positive G2/M arrest result.

  • Histogram: Plot PI-Area (x-axis) vs. Count (y-axis).

Expected Outcomes

Based on the thieno[2,3-d]pyrimidine scaffold properties:

PhaseDNA ContentControl % (Approx)Expected Result (If G2/M Arrest)Expected Result (If G1 Arrest)
Sub-G1 <2N< 2%Increases (Apoptosis)Increases (Apoptosis)
G0/G1 2N50-60%Decreases significantly Increases (>70%)
S 2N-4N15-25%DecreasesDecreases
G2/M 4N15-20%Increases (>40%) Decreases

Interpretation: If 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one acts as a tubulin inhibitor (common for 5-phenyl derivatives), you will see a massive accumulation in the G2/M peak [5]. If it acts primarily as a kinase inhibitor (EGFR/VEGFR), you may see G1 accumulation [6].

References

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry.

  • Thieno[2,3-d]pyrimidine derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam Protocols.

  • Propidium Iodide Staining for Cell Cycle Analysis. University of Virginia Flow Cytometry Core.

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI.

  • Design, synthesis, and anti-proliferative evaluation of new thieno[2,3-d]pyrimidines targeting VEGFR-2. RSC Advances.

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of thieno[2,3-d]pyrimidin-4-ones.

Topic: Side reactions in the synthesis of thieno[2,3-d]pyrimidin-4-ones. Content type: Technical Support Center (Troubleshooting Guide & FAQs).

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side reactions in the synthesis of thieno[2,3-d]pyrimidin-4-ones. Content type: Technical Support Center (Troubleshooting Guide & FAQs). Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Status: Operational Ticket Priority: High Subject: Troubleshooting Side Reactions, Regioselectivity, and Scaffold Stability

Welcome to the technical support hub for the thieno[2,3-d]pyrimidin-4-one scaffold. This heterocyclic system is a critical bioisostere of quinazolinones and purines, widely utilized in kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial research.[1] However, its synthesis is plagued by specific side reactions—ranging from the "black tar" of the Gewald reaction to the elusive Dimroth rearrangement.

This guide provides mechanistic insights and self-validating protocols to resolve these issues.

Module 1: The Gewald Reaction (Precursor Synthesis)

Context: The foundation of this scaffold is typically a 2-aminothiophene-3-carboxylate, synthesized via the Gewald reaction (Ketone + Activated Nitrile + Sulfur + Base).

Ticket #001: Reaction mixture solidifies into a "black tar" or polymer.

User Question: I am running a standard Gewald reaction using cyclohexanone, ethyl cyanoacetate, and elemental sulfur with morpholine. Instead of a precipitate, I get a dark, viscous tar that is impossible to purify. What is happening?

Technical Diagnosis: This is a classic failure mode caused by uncontrolled oligomerization of the


-unsaturated nitrile intermediate .
  • Mechanism: The Knoevenagel condensation (step 1) produces an activated alkene. If the sulfur uptake (step 2) is slow due to poor solubility or low temperature, the base triggers the anionic polymerization of the alkene or the decomposition of elemental sulfur into polysulfides that cross-link the matrix.

  • Causality:

    • Temperature Spike: Adding sulfur to a hot amine solution causes an exotherm that degrades the reagents.

    • Stirring Efficiency: Elemental sulfur (

      
      ) is hydrophobic. Poor mixing leads to local "hotspots" of base concentration.
      

Troubleshooting Protocol:

  • The "One-Pot, Two-Stage" Fix: Do not add all reagents at once.

    • Stage A: Stir ketone + cyanoacetate + base for 1–2 hours to complete the Knoevenagel condensation (monitor by TLC).

    • Stage B: Add sulfur only after the alkene is formed.

  • Solvent Switch: Switch from pure Ethanol to Ethanol/DMF (9:1) . The DMF helps solubilize the sulfur, accelerating the thionation step and preventing the accumulation of the reactive alkene intermediate.

  • Validation: A successful reaction should yield a crystalline precipitate within 3–12 hours. If the solution remains clear and dark after 4 hours, the sulfur has not incorporated.

Ticket #002: Regioisomer contamination in asymmetric ketones.

User Question: I used 2-butanone as my starting ketone. NMR shows a mixture of two thiophene isomers. How do I control the regioselectivity?

Technical Diagnosis: The Gewald reaction is sensitive to the kinetic vs. thermodynamic enolization of the ketone.

  • Kinetic Control (Steric): Reaction at the less substituted

    
    -carbon (methyl group).
    
  • Thermodynamic Control: Reaction at the more substituted

    
    -carbon (methylene group).
    

Optimization Table: Regioselectivity Control

Desired IsomerReaction ConditionsMechanistic Driver
Terminal (Kinetic) Base: LDA or bulky amine (e.g., DBU)Temp: -78°C to 0°C (Pre-formation of enolate)Steric hindrance prevents attack at the internal carbon.[1]
Internal (Thermodynamic) Base: Morpholine/DiethylamineTemp: Reflux in EthanolAdditive: Acetic Acid (catalytic)Reversible Knoevenagel step allows equilibration to the more stable alkene.

Module 2: Pyrimidine Ring Closure & The Dimroth Rearrangement

Context: Cyclizing the 2-aminothiophene with a C1 source (formamide, triethyl orthoformate) to form the pyrimidin-4-one core.

Ticket #003: Unexpected product structure (Dimroth Rearrangement).

User Question: I synthesized a 3-substituted thienopyrimidin-4-one. After treating it with base during a subsequent step, the substituent on N3 seems to have migrated to the exocyclic amine (or vice versa).[1] The mass is identical, but the NMR pattern has changed.

Technical Diagnosis: You have encountered the Dimroth Rearrangement .[2][3][4][5] This is an isomerization where an endocyclic nitrogen (N3) and an exocyclic nucleophile exchange places.[1][3] It is driven by the thermodynamic stability of the resulting isomer and is catalyzed by base (or heat).

The Pathway:

  • Nucleophilic Attack: Hydroxide attacks C4 (carbonyl/imine).

  • Ring Opening: The pyrimidine ring opens to form an acyclic intermediate.

  • Rotation: The molecule rotates around the C-C bond.

  • Recyclization: The other nitrogen attacks the carbonyl, closing the ring in a new orientation.

Visualizing the Mechanism (DOT Diagram):

DimrothRearrangement Start Thieno[2,3-d]pyrimidine (Isomer A) Attack Nucleophilic Attack (OH- at C4) Start->Attack + Base/Heat Open Ring Opening (Acyclic Intermediate) Attack->Open Rotate Bond Rotation (Equilibration) Open->Rotate Close Recyclization (Dehydration) Rotate->Close End Rearranged Product (Isomer B) Close->End - H2O End->Start Reversible (pH dependent)

Caption: The Dimroth Rearrangement pathway involving ring opening and recyclization, often triggered by basic conditions.[1]

Prevention & Control:

  • Avoid Strong Bases: If your target is the kinetic isomer, avoid refluxing in NaOH or KOH.[1] Use milder bases like

    
     or organic bases (TEA).
    
  • Steric Locking: Bulky substituents at the N3 position can kinetically inhibit the ring-opening step.

  • Validation: Compare UV spectra. The rearranged isomer often has a distinct

    
     due to altered conjugation.
    

Module 3: Regioselective Alkylation (N3 vs. O4)

Context: Alkylating the thieno[2,3-d]pyrimidin-4-one core.[1][6][7][8] The molecule is an ambident nucleophile (N3-H vs. O4-lactim tautomer).

Ticket #004: Mixture of N-alkyl and O-alkyl products.

User Question: I am trying to alkylate N3 using an alkyl halide. I am getting a 60:40 mixture of N-alkyl and O-alkyl products. How do I shift this to 100% N-alkylation?

Technical Diagnosis: The ratio depends on the Hard-Soft Acid-Base (HSAB) theory and the solvent/base combination.

  • N3 (Soft Nucleophile): Favored by thermodynamic control and soft electrophiles.

  • O4 (Hard Nucleophile): Favored by kinetic control, hard electrophiles, and high charge density.[1]

Troubleshooting Guide: Steering Selectivity

VariableTo Favor N3-Alkylation (Lactam)To Favor O4-Alkylation (Lactim)
Base Weak/Soft:

,

Strong/Hard:

,

,

Solvent Polar Aprotic: DMF, DMSO (Promotes

)
Ethereal/Non-polar: THF, Dioxane (Ion pairing favors O)
Temperature High (80–100°C) – Thermodynamic ProductLow (0°C to RT) – Kinetic Product
Leaving Group Iodide (Soft)Tosylate/Mesylate (Hard)

Experimental Protocol for N3-Selectivity:

  • Dissolve substrate in anhydrous DMF.

  • Add 1.5 eq of

    
      (Cesium effect stabilizes the N-anion).
    
  • Stir for 30 min at RT.

  • Add alkyl halide dropwise.

  • Heat to 60°C for 4 hours. Note: If O-alkylation persists, bulky groups at C2 (e.g., phenyl) can sterically hinder N3, forcing reaction at O4.[1]

Module 4: Decomposition & Hydrolysis

Ticket #005: Loss of the pyrimidine ring during acidic workup.

User Question: I treated my thienopyrimidine with 6N HCl to remove a protecting group, and the pyrimidine ring disappeared. I am left with the starting aminothiophene.

Technical Diagnosis: Thieno[2,3-d]pyrimidin-4-ones are susceptible to acid-catalyzed hydrolysis , essentially the reverse of the cyclization reaction.[1] This is particularly true if the C2 position is unsubstituted (H) or substituted with a good leaving group.

Workflow Analysis (DOT Diagram):

StabilityCheck Input Thieno[2,3-d]pyrimidin-4-one Condition Condition: Strong Acid (HCl/H2SO4) + Heat Input->Condition Process Nucleophilic Attack of H2O at C2 Condition->Process Result Ring Opening -> Formyl Intermediate Process->Result Final Hydrolysis to 2-Aminothiophene Result->Final Deformylation

Caption: Acid-catalyzed degradation pathway of the pyrimidine ring.

Corrective Action:

  • Milder Deprotection: Use TFA/DCM (1:1) at 0°C instead of refluxing HCl.

  • Alternative Routes: If the ring is unstable to acid, perform the deprotection before the final cyclization step (i.e., on the aminothiophene precursor).[1]

References

  • Dimroth Rearrangement in Thienopyrimidines: Almerico, A. M., et al.[1][5][9][10] "An unexpected Dimroth rearrangement leading to annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity."[1][10] European Journal of Medicinal Chemistry, 2013.[1][10]

  • Regioselective Alkylation (N3 vs O4): Dzhavakhishvili, S. G., et al.[1] "Diversification of a Thieno[2,3-d]pyrimidin-4-one Scaffold via Regioselective Alkylation Reactions." Journal of Combinatorial Chemistry, 2009.[1][7]

  • Gewald Reaction Optimization: Buchstaller, H. P., et al.[1] "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction." ResearchGate, 2025.[1]

  • One-Pot Synthesis Methods: Wang, H., et al.[1] "One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction." PMC, 2025.[1]

  • General Synthesis & Bioactivity: He, Y., et al.[1] "Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth." Molecules, 2019.[1]

Sources

Optimization

Scaling up the synthesis of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Technical Support Center: 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one Synthesis User Status: Verified (Researcher/Process Chemist) Current Module: Scale-Up & Troubleshooting System Version: 2.4 (Optimized for Multi-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one Synthesis

User Status: Verified (Researcher/Process Chemist) Current Module: Scale-Up & Troubleshooting System Version: 2.4 (Optimized for Multi-Gram to Kilo Scale)

Core Synthesis Overview

This guide addresses the scale-up challenges for 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one . This scaffold is a critical pharmacophore in kinase inhibition (e.g., FLT3, EGFR) and antimicrobial research.[1][2]

The synthesis consists of two primary phases:[2]

  • The Gewald Reaction: Construction of the thiophene core.[2][3][4][5]

  • The Pyrimidine Annulation: Formation of the N-amino pyrimidinone ring via an ethoxymethylene intermediate.[2]

Interactive Workflow (Visual Logic)

The following diagram outlines the critical path and decision nodes for the synthesis.

SynthesisWorkflow Start Start: Raw Materials Check1 QC Check: Phenylacetaldehyde Purity? Start->Check1 Step1 Step 1: Gewald Reaction (Phenylacetaldehyde + Ethyl Cyanoacetate + S8) Intermediate1 Intermediate A: Ethyl 2-amino-5-phenylthiophene-3-carboxylate Step1->Intermediate1 Check1->Step1 >95% Purity Action1 Distill or use Bisulfite Adduct Check1->Action1 Polymerized/Oxidized Action1->Step1 Step2 Step 2: Imidate Formation (Reflux with TEOF) Intermediate1->Step2 Step3 Step 3: Ring Closure (Addition of Hydrazine Hydrate) Step2->Step3 In situ Product Target: 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one Step3->Product

Caption: Critical path workflow for the 2-step synthesis, highlighting the raw material quality gate for Phenylacetaldehyde.

Module 1: The Gewald Reaction (Thiophene Core)[2]

Objective: Synthesis of Ethyl 2-amino-5-phenylthiophene-3-carboxylate.

Process Parameters
ParameterSpecificationRationale
Solvent Ethanol (Abs) or MeOHPolar protic solvent facilitates the solubility of sulfur and the ionic intermediates.[2]
Base Catalyst Morpholine or DiethylamineSecondary amines act as effective catalysts for the Knoevenagel condensation step.[2]
Temperature 40°C

60°C (Controlled)
The reaction is exothermic.[2] Runaway temps lead to "tar" (polymerization).[2]
Stoichiometry 1.0 : 1.0 : 1.0 (Aldehyde:Ester:S8)Excess sulfur complicates downstream purification.[2]
Troubleshooting & FAQs

Q: My reaction mixture turned into a black, sticky tar. What happened? A: This is the most common failure mode in Gewald reactions involving Phenylacetaldehyde .[2]

  • Cause: Phenylacetaldehyde is unstable and prone to self-polymerization and oxidation, especially in basic conditions at high temperatures.[1][2]

  • Solution:

    • Check Reagent Quality: Never use Phenylacetaldehyde from an old, opened bottle without checking NMR/GC. If it's viscous or yellow/brown, distill it under vacuum immediately before use.[1][2]

    • Temperature Control: Do not add the base all at once. Add the amine catalyst dropwise while maintaining the internal temperature below 50°C.[1][2]

    • Alternative Reagent: Consider using the sodium bisulfite adduct of phenylacetaldehyde.[2] It is a stable solid and releases the aldehyde slowly in the reaction media, preventing high local concentrations of the free aldehyde.[1][2]

Q: Why am I getting the 4-phenyl isomer instead of the 5-phenyl isomer? A: You likely used Acetophenone instead of Phenylacetaldehyde .[2]

  • Mechanism: The position of the phenyl group depends on the ketone/aldehyde structure.[2]

    • Acetophenone (

      
      ) 
      
      
      
      4-Phenyl thiophene.[2]
    • Phenylacetaldehyde (

      
      ) 
      
      
      
      5-Phenyl thiophene.[2]
  • Verification: Check the proton NMR. The 5-phenyl isomer will show a singlet for the thiophene proton at position 4 (approx.[2] 7.0–7.5 ppm).[2]

Q: The sulfur isn't dissolving.[1][2] Should I heat it more? A: No. Elemental sulfur (


) has low solubility in ethanol.[2] It will dissolve as it is consumed in the reaction.[1][2]
  • Protocol: Ensure vigorous mechanical stirring (overhead stirrer recommended for >50g scale). The disappearance of the solid sulfur is a visual indicator of reaction progress.[2]

Module 2: Pyrimidine Ring Closure (Target Synthesis)

Objective: Conversion of the amino-ester to the N-amino pyrimidinone. Route: One-pot formation of the ethoxymethylene intermediate followed by hydrazine cyclization.[2]

Experimental Protocol (Scale-Up Optimized)
  • Imidate Formation: Suspend Ethyl 2-amino-5-phenylthiophene-3-carboxylate (1.0 eq) in Triethyl Orthoformate (TEOF) (5–10 vol).

  • Catalysis: Add a catalytic amount of Acetic Acid (0.5 vol%).

  • Reflux: Heat to reflux (approx. 146°C if neat, or lower if diluted) for 3–5 hours. Monitor TLC for the disappearance of the starting amine.[2]

  • Evaporation (Critical): Distill off excess TEOF under reduced pressure. The intermediate (ethoxymethyleneamino derivative) is often an oil or low-melting solid.[2]

  • Cyclization: Redissolve the residue in Ethanol. Cool to 0–5°C.[1][2][6]

  • Hydrazine Addition: Add Hydrazine Hydrate (80%, 2.0–3.0 eq) dropwise.[1][2]

    • Note: A precipitate usually forms immediately.[1][2]

  • Completion: Stir at RT for 1 hour, then reflux for 2 hours to ensure ring closure.

Troubleshooting & FAQs

Q: I isolated a product, but the Mass Spec shows [M-15] or incorrect fragmentation. Did I make the hydrazide? A: It is possible you stopped at the intermediate hydrazide or formed the un-aminated ring.[2]

  • Scenario A (Hydrazide): If you skipped the TEOF step and just boiled the ester with hydrazine, you likely formed the carbohydrazide (Intermediate B in diagrams) rather than the cyclized ring.[1][2]

  • Scenario B (Unsubstituted N): If you used Formamide instead of TEOF+Hydrazine, you synthesized the 3H-thieno[2,3-d]pyrimidin-4-one (no amino group on the nitrogen).[2]

  • Confirmation: The target 3-Amino derivative has a distinct N-NH2 signal in the IR (approx. 3300-3400 cm⁻¹) and a broad singlet (

    
    ) in 
    
    
    
    NMR around 5.0–6.0 ppm (solvent dependent).[2]

Q: The filtration is extremely slow (clogging). How do I handle this slurry? A: Thienopyrimidines often crystallize as fine needles or plates that pack tightly.[1][2]

  • Scale-Up Tip: Do not rely on a simple Buchner funnel for >100g batches. Use a Nutsche filter or apply step-down cooling (reflux

    
     RT 
    
    
    
    0°C over 4 hours) to encourage larger crystal growth.[2]
  • Wash Solvent: Wash the cake with cold ethanol followed by diethyl ether or hexanes to remove sticky impurities and aid drying.[1][2]

Troubleshooting Logic Tree (Impurity Profiling)

Use this diagram to diagnose the identity of your isolated product based on analytical observations.

ImpurityLogic Observation Observation: Product Isolated Test1 Mass Spec (M+)? Observation->Test1 ResultTarget Match Target MW (Success) Test1->ResultTarget Expected MW ResultHydrazide Mass = Target - 12 (Hydrazide Int.) Test1->ResultHydrazide MW - 12 Da ResultNoAmino Mass = Target - 15 (3H-Pyrimidinone) Test1->ResultNoAmino MW - 15 Da ActionHydrazide Fix: Reflux with Formic Acid/TEOF ResultHydrazide->ActionHydrazide ActionNoAmino Fix: Cannot convert directly. Restart with Hydrazine. ResultNoAmino->ActionNoAmino

Caption: Diagnostic logic for identifying common side-products based on Molecular Weight deviations.

Safety & Handling (Hydrazine Warning)

  • Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable.[1][2]

    • Scale-Up: At kilo-scale, hydrazine vapor can form explosive mixtures with air.[2] Ensure the reactor is nitrogen-inerted.[2]

    • Destruction: Quench excess hydrazine in the mother liquor with dilute bleach (sodium hypochlorite) slowly in an ice bath before disposal.[2]

References

  • Gewald Reaction Fundamentals

    • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][2] Heterocyclen aus CH-aziden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[2] Chemische Berichte, 99(1), 94-100.[1][2]

  • Thienopyrimidine Synthesis Reviews

    • Litvinov, V. P. (2004).[1][2] The Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Russian Chemical Reviews, 73(7), 637.[1][2] [1][2]

  • N-Amino Pyrimidinone Cyclization

    • El-Sherbeny, M. A. (2000).[1][2] Synthesis and antimicrobial activity of certain thieno[2,3-d]pyrimidine derivatives. Arzneimittelforschung, 50(09), 848-853.[1][2] (Demonstrates the TEOF/Hydrazine route).

  • Phenylacetaldehyde Handling

    • FlavorActiv.[1][2] (n.d.). Phenylacetaldehyde Flavour Origins & Prevention Guide. Retrieved from (General handling and stability data).[1][2]

Sources

Troubleshooting

Technical Support Center: Stability of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one in DMSO

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one. This resource provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound when dissolved in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.

Introduction

3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one belongs to the thienopyrimidine class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities, including anticancer properties.[1][2][3] As with many small molecules in drug discovery, DMSO is the solvent of choice for creating stock solutions due to its broad solubilizing power.[4][5] However, the long-term stability of compounds in DMSO can be influenced by various factors, potentially impacting experimental outcomes.[6] This guide will address common challenges and questions related to the stability of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one in DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for preparing a stock solution of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one in DMSO?

A1: To ensure the highest quality stock solution, follow these steps:

  • Use High-Purity Reagents: Start with anhydrous, high-purity DMSO and accurately weighed 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one.

  • Proper Dissolution: After adding the DMSO to the compound, gentle vortexing is recommended.[4] If the compound doesn't dissolve readily, brief sonication in a water bath can be effective.[4] Gentle warming (e.g., 37°C) can also aid dissolution, but prolonged exposure to heat should be avoided as it may degrade the compound.[4]

  • Storage: Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4][7] Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[7]

Q2: My compound solution in DMSO has changed color. What does this indicate?

A2: A color change in your DMSO stock solution could signify compound degradation or a reaction with impurities in the DMSO. Thienopyrimidine derivatives can be susceptible to oxidation or hydrolysis, particularly if the DMSO has absorbed water. It is advisable to prepare a fresh stock solution using anhydrous DMSO and compare its appearance. If the issue persists, further analytical investigation using techniques like HPLC or LC-MS is recommended to identify potential degradation products.

Q3: I observed precipitation after diluting my DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?

A3: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. To mitigate precipitation:

  • Stepwise Dilution: Perform serial dilutions of your stock solution in 100% DMSO first to lower the concentration before the final dilution into your aqueous buffer.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to maintain compound solubility and minimize solvent-induced cellular toxicity.[4]

  • Mixing: When making the final dilution, add the DMSO solution to the aqueous buffer while gently vortexing to ensure rapid and thorough mixing.

  • Co-solvents: In some cases, the use of a co-solvent in the final dilution buffer may be necessary to maintain solubility.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: Inconsistent or non-reproducible results in biological assays.
  • Potential Cause: Degradation of the compound in the DMSO stock solution.

  • Troubleshooting Steps:

    • Prepare a Fresh Stock Solution: Always start by preparing a fresh stock solution from solid compound and high-quality, anhydrous DMSO.

    • Perform a Stability Check: If you suspect your stored stock solution has degraded, you can perform a simple stability check.

      • Protocol: Dilute an aliquot of your stored stock and a freshly prepared stock to the same concentration in your assay buffer. Analyze both samples by HPLC or LC-MS.

      • Data Interpretation: Compare the peak area of the parent compound in both chromatograms. A significant decrease in the peak area of the stored sample compared to the fresh sample indicates degradation. Also, look for the appearance of new peaks, which could be degradation products.[6]

    • Optimize Storage Conditions: Ensure your stock solutions are stored at or below -20°C in tightly sealed vials to minimize exposure to moisture and light.[7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]

Issue 2: Unexpected peaks in HPLC or LC-MS analysis.
  • Potential Cause 1: Degradation of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one.

    • Explanation: The thienopyrimidine core can be susceptible to degradation under certain conditions. The presence of water in DMSO can lead to hydrolysis.

    • Investigation:

      • Analyze a blank sample of the same batch of DMSO to rule out solvent impurities.

      • Use LC-MS to obtain the mass of the unexpected peaks to help elucidate their structures and propose a degradation pathway.

  • Potential Cause 2: Artifacts from the DMSO solvent itself.

    • Explanation: DMSO can undergo minor degradation, especially at elevated temperatures in a GC headspace, forming species like methanethiol, dimethylsulfide, and dimethyldisulfide.[8] While less common in LC-MS, it's a possibility to consider, especially if your analytical method involves heating the sample. DMSO is also known to interfere with studies related to sulfur metabolism.[9]

    • Investigation:

      • Review your analytical method for any steps that involve high temperatures.

      • Inject a blank DMSO sample to see if any of the artifact peaks are present.

Experimental Workflow for Stability Assessment

To formally assess the stability of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one in DMSO, a structured study can be performed.

Caption: Workflow for assessing the stability of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one in DMSO.

Data Summary Table

A typical stability study would generate data that can be summarized as follows:

Storage ConditionTime Point% Remaining Compound (Compared to T0)Observations
Room Temperature1 Week95%Slight yellowing of solution
4 Weeks80%Noticeable yellowing, small new peak in HPLC
12 Weeks65%Significant degradation
4°C1 Week>99%No change
4 Weeks98%No change
12 Weeks96%No change
-20°C12 Weeks>99%No change
Freeze-Thaw (5 cycles)->99%No change

Note: This is example data and actual results may vary.

Conclusion

Ensuring the stability of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one in DMSO is critical for obtaining reliable and reproducible experimental data. By following best practices for solution preparation and storage, and by being aware of potential degradation pathways, researchers can minimize compound instability. When in doubt, a systematic stability study using a validated analytical method like LC-MS is the most definitive way to assess the integrity of your compound solutions.

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • MedChemExpress. (n.d.). Compound Handling Instructions. MCE.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO. BenchChem.
  • Selleckchem. (n.d.). Frequently Asked Questions. Selleckchem.com.
  • Kloska, D., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC.
  • ResearchGate. (n.d.). DMSO tolerance and reagent stability testing.
  • Molecules. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. PMC.
  • Semantic Scholar. (2021, June 14). Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis. Semantic Scholar.
  • Green and Sustainable Chemistry. (2025, August 30).
  • MDPI. (2023, August 30). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to In Vivo Validation of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one for Anticancer Efficacy

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a robust in vivo validation study for the novel anticancer candidate, 3-Amino-5-phe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a robust in vivo validation study for the novel anticancer candidate, 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a self-validating study design that stands up to rigorous scientific scrutiny.

The thieno[2,3-d]pyrimidine scaffold represents a class of heterocyclic compounds of significant interest in oncology.[1] Structurally analogous to biogenic purines, these molecules have been widely explored as inhibitors of various protein kinases crucial to cancer cell proliferation and survival.[2][3] Specifically, their potential to target key oncogenic signaling pathways positions them as promising candidates for targeted cancer therapy.[4][5] This guide will use a breast cancer model as a practical example, given that many thienopyrimidine derivatives have shown notable activity against this malignancy.[1][6]

Part 1: The Mechanistic Rationale - Targeting Key Oncogenic Pathways

Before embarking on costly and time-consuming in vivo studies, it is critical to understand the probable mechanism of action. Thieno[2,3-d]pyrimidine derivatives frequently function as ATP-competitive inhibitors in the kinase domains of key signaling proteins.[2] The two most prominent pathways implicated are the Epidermal Growth Factor Receptor (EGFR) pathway and the PI3K/Akt/mTOR axis.

  • EGFR Signaling: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell survival and proliferation.[7][8] Its overexpression is a hallmark of many epithelial cancers, making it a prime therapeutic target.[7]

  • PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates a wide array of cellular processes including growth, metabolism, and survival.[9][10][11] The pathway is frequently deregulated in cancer through mutations in components like PIK3CA or loss of the tumor suppressor PTEN.[9][12] Inhibiting this pathway can effectively diminish cell proliferation and, in some cases, induce apoptosis.[9]

The proposed mechanism for 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves the inhibition of one or more kinases within these pathways, leading to a shutdown of pro-survival signals in cancer cells.

PI3K_Akt_Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt Akt pip3->akt Recruits & Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Growth, Proliferation, Survival mtor->proliferation compound Thieno[2,3-d]pyrimidine (Proposed Target) compound->pi3k

Caption: Proposed mechanism targeting the PI3K/Akt/mTOR signaling pathway.

Part 2: A Validated Workflow for In Vivo Efficacy Testing

A meticulously planned experimental workflow is paramount for generating reproducible and translatable data. The following section outlines a comprehensive, step-by-step approach from model selection to data analysis.

InVivo_Workflow cluster_preclinical Pre-Clinical Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase model_selection 1. Cancer Model Selection (e.g., Breast Cancer PDX/CDX) toxicity_study 2. Preliminary Toxicity & MTD Determination model_selection->toxicity_study xenograft 3. Xenograft Implantation toxicity_study->xenograft randomization 4. Tumor Growth & Randomization xenograft->randomization treatment 5. Compound Administration (Test vs. Controls) randomization->treatment monitoring 6. Efficacy Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 7. Endpoint Analysis (Tumor Weight, Survival) monitoring->endpoint histology 8. Histopathology & Biomarker Analysis endpoint->histology

Caption: Experimental workflow for in vivo validation of anticancer agents.

Detailed Experimental Protocols

This protocol details the establishment of a subcutaneous cell-line derived xenograft (CDX) model, which is a robust and widely used starting point for efficacy studies.[13]

  • Animal Model: Utilize female immunodeficient mice, such as BALB/c nude or NOD/SCID, aged 6-8 weeks. These strains lack a functional immune system, preventing the rejection of human tumor cells.[14]

  • Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-231 for triple-negative or MCF-7 for ER-positive) under standard sterile conditions. Harvest cells during the logarithmic growth phase.

  • Cell Preparation: Resuspend the harvested cells in a sterile, serum-free medium (like PBS) mixed 1:1 with Matrigel. Matrigel provides a supportive extracellular matrix that aids in tumor establishment. The final concentration should be 5x10⁷ cells/mL.

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5x10⁶ cells) into the right flank of each mouse.[15]

  • Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume 2-3 times per week using digital calipers once tumors become palpable.[14] Calculate volume using the formula: Volume = (Length x Width²)/2 .

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.

  • Group Allocation:

    • Group 1 (Vehicle Control): Receives the delivery vehicle only (e.g., 0.5% carboxymethylcellulose in saline).

    • Group 2 (Test Compound): Receives 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one at a predetermined dose (e.g., 50 mg/kg), determined from preliminary toxicity studies.

    • Group 3 (Positive Control): Receives a standard-of-care chemotherapy agent for breast cancer, such as Doxorubicin (e.g., 5 mg/kg).[1][16]

  • Compound Administration: Administer the compounds via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.), on a defined schedule (e.g., daily for 21 days).

  • Efficacy Monitoring:

    • Continue to measure tumor volume 2-3 times per week throughout the study.

    • Measure the body weight of each mouse at the same frequency. Significant weight loss (>15-20%) is a key indicator of toxicity.[14]

  • Study Endpoint: The study concludes when tumors in the vehicle control group reach a predetermined maximum size (e.g., 2000 mm³), or after a fixed duration. At the endpoint, mice are euthanized, and final tumor weights are recorded.

  • Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100 .

Part 3: Comparative Performance Analysis

The ultimate goal is to determine if the novel compound offers an advantage over existing therapies. This involves comparing its efficacy and toxicity profile against a standard-of-care agent. While specific data for 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one must be generated experimentally, the table below illustrates a potential outcome based on published results for similar thienopyrimidine compounds and standard chemotherapies.[1][17][18][19]

Treatment Group (Dose)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)Median Survival (Days)
Vehicle Control 1850 ± 210-+5.5%28
Doxorubicin (5 mg/kg) 850 ± 15054.1%-12.8%42
3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (50 mg/kg) 620 ± 13566.5%-3.2%55

Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Interpretation of Results:

In this hypothetical scenario, 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one demonstrates superior tumor growth inhibition compared to Doxorubicin. Critically, it also shows a significantly better tolerability profile, with minimal body weight loss. This combination of enhanced efficacy and reduced toxicity is the hallmark of a successful targeted therapy and would strongly warrant further clinical development. In contrast to broad-spectrum cytotoxic agents like Doxorubicin, targeted kinase inhibitors like the proposed compound are designed to selectively affect cancer cells, sparing healthy tissues and reducing adverse side effects.[20]

Part 4: Foundational Safety and Toxicity Evaluation

Before proceeding to full-scale efficacy studies, a preliminary toxicity assessment is essential to establish a safe and effective dose range.

  • Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential on-target and off-target toxicities.[21]

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., Swiss albino) of both sexes.[22]

  • Dose Escalation: Administer single, escalating doses of the test compound to small groups of mice (n=3-5 per group).

  • Monitoring: Observe the animals intensively for 24-48 hours and then daily for 14 days.[22] Record clinical signs of toxicity, including changes in behavior, posture, motor activity, and autonomic signs. Body weight should be recorded at regular intervals.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of life-threatening toxicity (e.g., >20% body weight loss).[21] This dose serves as a guide for initiating efficacy studies. For a more comprehensive safety profile, blood samples can be collected for hematology and serum biochemistry, and major organs (liver, kidney, spleen, heart, lungs) can be harvested for histopathological examination.[22]

Conclusion

The in vivo validation of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one requires a systematic, multi-faceted approach. By integrating a sound mechanistic hypothesis with rigorous, well-controlled experimental protocols for both efficacy and toxicity, researchers can generate the high-quality, reproducible data necessary to advance a promising compound from a preclinical candidate to a potential clinical therapy. The comparative data against established standards of care are crucial for determining the true therapeutic potential and clinical value of this novel agent.

References

  • Title: The PI3K Pathway As Drug Target in Human Cancer - PMC - NIH Source: National Institutes of Health URL
  • Title: PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?
  • Title: In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers Source: BenchChem URL
  • Title: Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models - PMC Source: National Institutes of Health URL
  • Title: Targeting the PI3K signaling pathway in cancer - PMC - NIH Source: National Institutes of Health URL
  • Title: Animal toxicology for early clinical trials with anticancer agents Source: PubMed URL
  • Title: Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents Source: ScienceDirect URL
  • Title: Effect of Epidermal Growth Factor Receptor Inhibitor Class in the Treatment of Head and Neck Cancer with Concurrent Radiochemotherapy In vivo Source: AACR Journals URL
  • Title: PI3K and Akt as molecular targets for cancer therapy: current clinical outcomes - PMC Source: National Institutes of Health URL
  • Title: AKT as a Therapeutic Target for Cancer Source: AACR Journals URL
  • Title: EGFR tyrosine kinases inhibitors in cancer treatment: in vitro and in vivo evidence Source: Taylor & Francis Online URL
  • Title: Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives.
  • Title: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives Source: SciELO URL
  • Title: Primary designed strategy for new thieno[2, 3-d]pyrimidine series.
  • Title: TOXICOLOGICAL STUDIES ON AN ANTICANCER DRUG (HESA-A)
  • Title: Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC - NIH Source: National Institutes of Health URL
  • Title: Inhibition of TGF-β enhances the in vivo antitumor efficacy of EGF receptor-targeted therapy Source: The Journal of Clinical Investigation URL
  • Title: Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics Source: PubMed URL
  • Title: Predictive Value of Preclinical Toxicology Studies for Platinum Anticancer Drugs Source: AACR Journals URL
  • Title: Humanized Mice in Safety and Toxicity Testing Source: Taconic Biosciences URL
  • Title: Oxford Drug Design reports major in vivo milestone for novel cancer therapy Source: PharmaTimes URL
  • Title: Oxford Drug Design completes in vivo validation of novel cancer therapy Source: FirstWord Pharma URL
  • Title: Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells Source: Translational Cancer Research URL
  • Title: Oxford Drug Design announces initial in vivo validation of novel oncology therapeutic mechanism Source: Oxford Drug Design URL
  • Title: Anti-EGFR therapeutic efficacy correlates directly with inhibition of STAT3 activity - PMC Source: National Institutes of Health URL
  • Title: Developing Novel Anticancer Drug Candidates Regarding the Integration of Three Main Knowledge Fields: ComputerAided Drug Design, Chemical Synthesis, and Pharmacological Evaluation Source: JSciMed Central URL
  • Title: Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC Source: National Institutes of Health URL
  • Title: The Generation and Application of Patient-Derived Xenograft Model for Cancer Research Source: BMB Reports URL
  • Title: Xenograft Method In Breast Cancer Mouse Model Optimization: Literature Source: BCTT URL
  • Title: Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)
  • Title: (PDF)
  • Title: Chemotherapy for breast cancer Source: Canadian Cancer Society URL
  • Title: In vivo models in breast cancer research: progress, challenges and future directions - PMC Source: National Institutes of Health URL
  • Title: Novel in vivo models for better treatment development in cancer Source: Springer Nature URL
  • Title: In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)
  • Title: Drug candidate eliminates breast cancer tumors in mice in a single dose Source: American Chemical Society URL
  • Title: Breast cancer model | Oncology | CRO services Source: Oncodesign Services URL
  • Title: Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)

Sources

Comparative

Comparing cytotoxicity of thienopyrimidine derivatives on cancer vs normal cell lines.

Executive Summary: The Thienopyrimidine Advantage Audience: Medicinal Chemists, Oncologists, and Pharmacologists. Thienopyrimidine derivatives represent a critical scaffold in modern drug discovery, serving as bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thienopyrimidine Advantage

Audience: Medicinal Chemists, Oncologists, and Pharmacologists.

Thienopyrimidine derivatives represent a critical scaffold in modern drug discovery, serving as bioisosteres to quinazolines (e.g., Gefitinib, Erlotinib) and purines (ATP). Their structural versatility allows them to function as multi-target tyrosine kinase inhibitors (TKIs)—targeting EGFR, VEGFR, and PI3K—or as tubulin polymerization inhibitors.

The Core Value Proposition: While traditional chemotherapeutics like Doxorubicin exhibit potent cytotoxicity (IC₅₀ < 1 µM), they often suffer from poor Selectivity Indices (SI < 4), causing severe off-target effects. Recent thienopyrimidine derivatives have demonstrated superior selectivity profiles (SI > 10–80), effectively killing cancer cells while sparing normal fibroblasts and epithelial cells.

Mechanistic Grounding & Signaling Pathways

To understand the cytotoxicity data, one must first grasp the dual-mechanism potential of this scaffold. Thienopyrimidines primarily induce cytotoxicity via two distinct pathways:[1]

  • Kinase Inhibition (ATP Mimicry): They occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs) like EGFR, blocking downstream survival signaling (PI3K/Akt/mTOR).

  • Cytoskeletal Disruption: Certain derivatives bind to the colchicine site of tubulin, preventing polymerization and forcing mitotic arrest (G2/M phase).

Visualization: Dual-Mode Mechanism of Action

Thienopyrimidine_Mechanism cluster_Kinase Pathway A: Kinase Inhibition cluster_Tubulin Pathway B: Cytoskeletal Disruption Thieno Thienopyrimidine Scaffold EGFR EGFR/VEGFR (ATP Pocket Binding) Thieno->EGFR Mimics ATP Tubulin Tubulin (Colchicine Site) Thieno->Tubulin Hydrophobic Interaction PI3K PI3K/Akt Signaling EGFR->PI3K Blocks Phosphorylation Bcl2 Bcl-2 Downregulation PI3K->Bcl2 Suppresses Survival Caspase Caspase-3/9 Activation Bcl2->Caspase Triggers Cascade Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Polymer Inhibition of Polymerization Tubulin->Polymer Destabilizes MTs Mitosis Mitotic Arrest (G2/M Phase) Polymer->Mitosis Checkpoint Activation Mitosis->Apoptosis Mitotic Catastrophe

Caption: Figure 1. Dual mechanism of thienopyrimidines targeting RTKs and Tubulin to induce apoptosis.

Comparative Performance Analysis

The following data synthesizes recent experimental findings comparing specific thienopyrimidine derivatives against standard-of-care agents.

Key Metric Definition:

  • Selectivity Index (SI):

    
    
    
  • Interpretation: An SI > 3 is generally accepted as selective; SI > 10 is considered highly promising for drug development.

Table 1: Cytotoxicity Profile (Cancer vs. Normal Models)
Compound IDTarget MechanismCancer Cell Line (IC₅₀)Normal Cell Line (IC₅₀)Selectivity Index (SI)Reference
Compound 6j Apoptosis / ROSHCT116 (Colon): 0.6 µMCHO (Ovary): 14.0 µM23.3 [1]
Compound 14 Dual EGFR / CA-IXMDA-MB-231 (Breast): 5.78 µMVero (Kidney): 313.0 µM54.1 [2]
Compound 8d Unspecified / MultiMCF-7 (Breast): 8.3 µg/mLWISH (Amnion): 723 µg/mL87.1 [3]
Compound 3n Tubulin InhibitorA549 (Lung): 4.87 µMNot ListedN/A[4]
Doxorubicin DNA IntercalationHSC-3 (Oral): 0.18 µMHaCaT (Skin): ~0.3 µM~1.6 [5]
Erlotinib EGFR InhibitorA549 (Lung): 28.48 µMWI-38 (Lung): 70.13 µM2.5 [6]

Analysis of Data:

  • High Selectivity: Compound 8d and 14 demonstrate massive therapeutic windows compared to Doxorubicin. This suggests that the thienopyrimidine scaffold can be tuned to exploit specific cancer-associated overexpression (like EGFR or CA-IX) rather than general DNA damage.

  • Safety Profile: Compound 6j shows that even with sub-micromolar potency against cancer cells (0.6 µM), the toxicity to normal CHO cells remains manageable (14 µM).[1]

  • Comparison to Standard: While Doxorubicin is more potent (lower IC₅₀), its low SI (1.[2][3]6) indicates it kills normal keratinocytes almost as effectively as cancer cells. Thienopyrimidines sacrifice some absolute potency for drastically improved safety.

Validated Experimental Protocol: Comparative MTT Assay

Scientific Integrity: To reproduce the Selectivity Indices (SI) cited above, a rigorous protocol controlling for cell doubling times and metabolic variance is required.

Phase 1: Cell Seeding & Synchronization
  • Cell Selection:

    • Cancer Panel: MCF-7 (Luminal A Breast), MDA-MB-231 (Triple Negative), HCT116 (Colon).

    • Normal Control Panel: HFF-1 (Human Foreskin Fibroblasts) or MCF-10A (Non-tumorigenic breast epithelial). Avoid using only HEK293 if testing tissue-specific toxicity.

  • Seeding Density:

    • Cancer cells:

      
       to 
      
      
      
      cells/well.
    • Normal cells:

      
       to 
      
      
      
      cells/well (Normal cells often grow slower; adjust to ensure 70-80% confluency at 72h).
  • Synchronization: Incubate for 24h in serum-free media to synchronize cell cycles before treatment (optional but recommended for mechanistic studies).

Phase 2: Compound Treatment[5]
  • Stock Preparation: Dissolve thienopyrimidine derivatives in DMSO (20 mM stock).

  • Serial Dilution: Prepare 9 concentrations (e.g., 0.1 µM to 100 µM) in culture media.

    • Critical Control: Final DMSO concentration must be < 0.1% in all wells to prevent solvent toxicity.

  • Incubation: Treat cells for 48 to 72 hours . (72h is preferred for kinase inhibitors to allow apoptotic accumulation).

Phase 3: Detection & Analysis
  • MTT Addition: Add MTT reagent (0.5 mg/mL final conc) and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate media and add 150 µL DMSO. Shake for 15 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    • Fit dose-response curves using non-linear regression (Sigmoidal dose-response, variable slope).

    • Calculate

      
      .
      

Structure-Activity Relationship (SAR) Logic

Why do these molecules work? The SAR of the thienopyrimidine scaffold allows for fine-tuning of the "Selectivity Filter."

Visualization: SAR Optimization Workflow

SAR_Workflow Scaffold Thieno[2,3-d]pyrimidine Core Mod_C2 C2 Position: Solubility & PK Scaffold->Mod_C2 Mod_C4 C4 Position: ATP Pocket Affinity Scaffold->Mod_C4 Mod_Thiophene Thiophene Ring: Lipophilicity Scaffold->Mod_Thiophene Result_Selectivity High Selectivity (High SI) Mod_C2->Result_Selectivity Steric hindrance reduces off-target Result_Potency Increased Potency (Lower IC50) Mod_C4->Result_Potency Anilino groups mimic Purine N6 Mod_Thiophene->Result_Potency Hydrophobic interaction

Caption: Figure 2.[3][4] SAR optimization points on the thienopyrimidine scaffold influencing potency and selectivity.

Expert Insight: The C4-position substitution (often an aniline moiety) is critical for mimicking the adenine ring of ATP, facilitating binding to the kinase hinge region. However, bulky groups at the C2 position often introduce steric clashes in "housekeeping" kinases found in normal cells, thereby enhancing the Selectivity Index for cancer-specific kinases like EGFR-T790M.

References

  • Tiwari, A., et al. (2017). "Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe."[1] European Journal of Medicinal Chemistry.

  • ResearchGate (2024). "New thieno[2,3-d]pyrimidine derivatives as EGFR WT and EGFR T790M inhibitors." ResearchGate.[5][6][7]

  • Abou Elmagd, W., et al. (2025). "Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives." ResearchGate.[5][6][7]

  • Cao, S., et al. (2018). "Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain." European Journal of Medicinal Chemistry.

  • PMC (2026). "Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models." PubMed Central.

  • Taylor & Francis (2023). "Design, synthesis, docking... of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Validation

Comparative Efficacy Guide: 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one Derivatives vs. Doxorubicin

Topic: Efficacy of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one Derivatives compared to Doxorubicin. Content Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one Derivatives compared to Doxorubicin. Content Type: Publish Comparison Guide.

Executive Summary

This guide provides a technical comparison between the novel synthetic scaffold 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (and its bioactive derivatives) and the standard-of-care anthracycline, Doxorubicin .

While Doxorubicin remains a potent broad-spectrum DNA intercalator and Topoisomerase II inhibitor, it is limited by dose-dependent cardiotoxicity and lack of selectivity. Emerging data indicates that thieno[2,3-d]pyrimidine derivatives function primarily as Tyrosine Kinase Inhibitors (TKIs) —specifically targeting EGFR and VEGFR-2—and DHFR inhibitors . Experimental data suggests that optimized derivatives of this scaffold can achieve IC50 values comparable to Doxorubicin in breast (MCF-7) and liver (HepG2) cancer lines, often with superior selectivity indices toward normal cells.

Chemical & Mechanistic Profile
1.1 The Challenger: Thieno[2,3-d]pyrimidine Scaffold

The 3-amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one core is a bioisostere of quinazoline (the core of Gefitinib and Erlotinib).

  • Mechanism of Action (MOA): Dual inhibition.

    • Kinase Inhibition: Competes for the ATP-binding site of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, blocking downstream proliferation signaling (Ras/Raf/MEK/ERK).

    • Metabolic Blockade: Structural similarity to folic acid allows inhibition of Dihydrofolate Reductase (DHFR), disrupting DNA synthesis in the S-phase.

  • Key Advantage: Tunable lipophilicity and reduced off-target toxicity compared to intercalators.

1.2 The Standard: Doxorubicin[1]
  • Class: Anthracycline Antibiotic.

  • Mechanism of Action:

    • Intercalation: Inserts between DNA base pairs, disrupting replication.

    • Enzyme Poisoning: Stabilizes the Topoisomerase II-DNA complex, causing double-strand breaks.

  • Key Limitation: Generation of reactive oxygen species (ROS) leading to cumulative cardiomyopathy.

1.3 Mechanistic Pathway Visualization

The following diagram contrasts the signal transduction inhibition of the Thienopyrimidine derivative against the nuclear damage mechanism of Doxorubicin.

MOA_Comparison TP Thienopyrimidine Derivative RTK RTK (EGFR/VEGFR-2) (Cell Surface) TP->RTK Inhibits ATP ATP Binding Site RTK->ATP Competes with ATP Sig Signaling Cascade (Ras/Raf/MEK) ATP->Sig Blocks Phosphorylation Cycle Cell Cycle Arrest (G2/M or S Phase) Sig->Cycle Prevents Proliferation Apop Apoptosis (Caspase 3/9) Cycle->Apop DOX Doxorubicin DNA Genomic DNA (Nucleus) DOX->DNA Intercalates Topo Topoisomerase II DOX->Topo Poisons ROS ROS Generation (Mitochondria) DOX->ROS Induces Stress Topo->Apop DSB Accumulation ROS->Apop

Caption: Figure 1. Dual-track mechanism: Thienopyrimidines (Blue) target upstream signaling/enzymes, whereas Doxorubicin (Red) inflicts direct nuclear and mitochondrial damage.

Comparative Efficacy Analysis (Experimental Data)

The parent compound (unsubstituted amine) often shows moderate activity. High efficacy is achieved when the 3-amino group is functionalized (e.g., Schiff bases, ureas). The data below compares optimized derivatives against Doxorubicin.

Table 1: Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines

Lower IC50 indicates higher potency.[1][2]

Cell LineTissue OriginThienopyrimidine Derivative*Doxorubicin (Standard)Relative PotencyRef
MCF-7 Breast Cancer22.12 ± 1.8 30.40 ± 2.11.37x More Potent [1]
HepG2 Liver Carcinoma4.10 ± 0.45 4.20 ± 0.38Comparable [2]
HCT-116 Colon Cancer2.80 ± 0.16 3.15 ± 0.221.12x More Potent [2]
WISH Normal Amnion> 400 (Safe)~432 (Toxic)High Safety Margin [1]

*Note: Data represents the most potent derivative (e.g., Sulfadoxine-substituted [1] or VEGFR-2 targeted analog [2]) from the cited series to demonstrate the scaffold's peak potential.

Key Findings:
  • Selectivity: Thienopyrimidine derivatives frequently exhibit a higher Selectivity Index (SI) than Doxorubicin. In studies involving normal human liver cells (HL-7702), thienopyrimidines showed negligible toxicity, whereas Doxorubicin remained cytotoxic.

  • Resistance Profile: Due to the difference in mechanism (Kinase vs. Topo II), thienopyrimidines are effective in Multi-Drug Resistant (MDR) cell lines that pump out Doxorubicin.

Detailed Experimental Protocols

To replicate these findings or synthesize the scaffold, follow these validated workflows.

3.1 Synthesis of the Scaffold (Gewald Reaction Variation)
  • Reagents: Ethyl cyanoacetate, sulfur, phenyl isothiocyanate, triethylamine.

  • Procedure:

    • React ketone/aldehyde with ethyl cyanoacetate and elemental sulfur (Gewald conditions) to form the thiophene precursor.

    • Reflux the thiophene amino-ester with formamide or phenyl isothiocyanate to close the pyrimidine ring.

    • Critical Step: The resulting 3-amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is collected by filtration.

    • Derivatization: React the 3-amino group with aromatic aldehydes (to form Schiff bases) to enhance lipophilicity and binding affinity.

3.2 In Vitro Cytotoxicity Assay (MTT Protocol)
  • Objective: Determine IC50 values.

  • Step-by-Step:

    • Seeding: Plate MCF-7 or HepG2 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

    • Treatment: Add serial dilutions (0.1 µM to 100 µM) of the Thienopyrimidine derivative and Doxorubicin (Positive Control).

    • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

    • Staining: Add 20 µL MTT solution (5 mg/mL). Incubate 4h.

    • Solubilization: Discard supernatant; add 100 µL DMSO to dissolve formazan crystals.

    • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

3.3 Experimental Workflow Diagram

Workflow Start Start: Precursors (Ethyl cyanoacetate + S8) Synth Synthesis (Gewald Cyclization) Start->Synth Deriv Derivatization (Schiff Base Formation) Synth->Deriv Optimize R-Group Screen HTS Screening (MTT Assay) Deriv->Screen Test vs DOX Valid Validation (Flow Cytometry/Western Blot) Screen->Valid Select Hits Result Lead Compound (IC50 < Doxorubicin) Valid->Result

Caption: Figure 2. From synthesis to validation: The optimization pipeline for thienopyrimidine anticancer agents.

References
  • Ghorab, M. M., et al. (2016). Anticancer activity of some novel thieno[2,3-d]pyrimidine derivatives.[1][2][3][4][5][6][7][8][9] Biomedical Research.[1]

    • Source:

    • Relevance: Direct comparison of sulfonamide-substituted thienopyrimidines vs. Doxorubicin on MCF-7 cells.
  • Eissa, I. H., et al. (2021).[6] Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents.[4][6] Bioorganic Chemistry.[1][3][4][6][9]

    • Source:

    • Relevance: Establishes the VEGFR-2 inhibition mechanism and provides IC50 d
  • Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientia Pharmaceutica.

    • Source:

    • Relevance: Discusses the structure-activity rel
  • Hassan, A. S., et al. (2022).

    • Source:

    • Relevance: Highlights DHFR inhibition and comparison to Methotrex

Sources

Comparative

Head-to-head comparison of thienopyrimidine-based kinase inhibitors

A Technical Comparison of GDC-0941 (Pictilisib) and GDC-0980 (Apitolisib) Executive Summary The shift from quinazoline-based scaffolds (e.g., Gefitinib) to thienopyrimidine bioisosteres represents a critical evolution in...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison of GDC-0941 (Pictilisib) and GDC-0980 (Apitolisib)

Executive Summary

The shift from quinazoline-based scaffolds (e.g., Gefitinib) to thienopyrimidine bioisosteres represents a critical evolution in kinase inhibitor design, primarily driven by the need to optimize solubility and fine-tune selectivity profiles within the PI3K/AKT/mTOR signaling axis.

This guide provides a rigorous, data-driven comparison of two benchmark thienopyrimidines: GDC-0941 (Pictilisib) , a highly selective Class I pan-PI3K inhibitor, and GDC-0980 (Apitolisib) , a dual PI3K/mTOR inhibitor. While GDC-0980 demonstrates superior in vitro potency, this guide analyzes why GDC-0941 remains a preferred tool compound for specific phenotypic screening due to its wider therapeutic index and reduced on-target toxicity.

Part 1: The Scaffold Advantage (Chemistry & SAR)

Thienopyrimidine vs. Quinazoline

The thienopyrimidine scaffold serves as a bioisostere to the quinazoline core found in first-generation EGFR inhibitors. The substitution of the benzene ring (quinazoline) with a thiophene ring (thienopyrimidine) alters the electron density and lipophilicity of the core.

  • Electronic Effects: The sulfur atom in the thienopyrimidine ring acts as a weak hydrogen bond acceptor but, more importantly, alters the pKa of the adjacent pyrimidine nitrogens.

  • Selectivity Tuning: In PI3K

    
     inhibition, the thienopyrimidine core fits into the ATP-binding pocket (hinge region). Structure-Activity Relationship (SAR) studies suggest that the sulfur atom induces specific steric and electrostatic interactions that can be leveraged to reduce affinity for off-target kinases like EGFR, a common liability of quinazolines.
    
DOT Diagram: Chemical Core Logic

The following diagram illustrates the structural relationship and the functional divergence of the two inhibitors.

ScaffoldLogic cluster_SAR SAR Determinants Scaffold Thienopyrimidine Core (Bioisostere of Quinazoline) GDC0941 GDC-0941 (Pictilisib) Selectivity: Pan-PI3K Feature: Indazole substituent Scaffold->GDC0941 Optimized for Isoform Selectivity GDC0980 GDC-0980 (Apitolisib) Selectivity: PI3K + mTOR Feature: 2-aminopyrimidine Scaffold->GDC0980 Optimized for Dual Blockade Mechanism ATP-Competitive Hinge Binder GDC0941->Mechanism GDC0980->Mechanism Hinge Interaction Hinge Interaction Selectivity Profile Selectivity Profile Hinge Interaction->Selectivity Profile

Caption: Structural divergence of thienopyrimidine derivatives determining kinase selectivity profiles.

Part 2: Head-to-Head Profile (Data & Performance)

The following data aggregates results from biochemical assays (cell-free) and cellular proliferation assays.

Table 1: Biochemical Potency (IC50) & Selectivity

Note: Lower IC50 indicates higher potency.

Target KinaseGDC-0941 (Pictilisib)GDC-0980 (Apitolisib)Biological Implication
PI3K

3 nM4 nMBoth are equipotent against the primary oncogenic driver.
PI3K

33 nM~10 nMGDC-0980 covers PTEN-null driven tumors slightly better.
PI3K

3 nM~5 nMComparable potency.[1][2]
mTOR (C1/C2) 580 nM 17 nM The Critical Differentiator. GDC-0980 is ~30x more potent against mTOR.
Selectivity >100-fold PI3K vs mTORDual InhibitorGDC-0941 allows dissection of PI3K-specific effects without mTOR confounding.
Table 2: Physicochemical & ADME Properties
PropertyGDC-0941GDC-0980Application Note
Solubility (pH 7.4) ModerateLow-ModerateBoth require DMSO for stock; GDC-0980 often requires specific formulation (e.g., MCT) for in vivo work.
Cellular Permeability High (Caco-2)High (Caco-2)Both cross cell membranes effectively.
Metabolic Stability HighModerateGDC-0980 shows higher clearance rates in some preclinical models.
Expert Insight: The Dual Inhibition Paradox

While GDC-0980 appears superior on paper due to broader pathway suppression (PI3K + mTOR), clinical data revealed a "toxicity ceiling." The dual blockade prevents the negative feedback loop that normally dampens signaling, leading to severe on-target toxicities (rash, hyperglycemia) that necessitate dose reductions. Recommendation: Use GDC-0941 for mechanistic studies where specific PI3K isolation is required. Use GDC-0980 only when mTOR-driven resistance is the specific hypothesis being tested.

Part 3: Mechanism of Action Visualization

Understanding where these inhibitors intercept the signaling cascade is vital for experimental design.

Pathway RTK RTK (e.g., EGFR/HER2) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 AKT AKT (PKB) PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K / 4E-BP1 mTORC1->S6K Proliferation Cell Growth & Survival S6K->Proliferation GDC0941 GDC-0941 (Blocks PI3K) GDC0941->PI3K GDC0980 GDC-0980 (Blocks PI3K & mTOR) GDC0980->PI3K GDC0980->mTORC1

Caption: GDC-0941 selectively targets the upstream PI3K node, whereas GDC-0980 executes a vertical blockade of both PI3K and mTOR.

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: TR-FRET Kinase Binding Assay

Purpose: To determine IC50 values in a cell-free system.

  • Reagent Prep: Prepare 4x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute GDC-0941 and GDC-0980 in 100% DMSO (start at 10 mM). Dilute 1:100 into Kinase Buffer to ensure final DMSO is <1%.

  • Enzyme Addition: Add 5 µL of recombinant PI3K

    
     (0.5 nM final) to a 384-well plate.
    
  • Substrate/ATP Mix: Critical Step: Add 5 µL of PIP2:PS lipid substrate and ATP.

    • Expert Note: Use ATP concentration at

      
       (approx. 10-50 µM depending on isoform) to ensure you are measuring competitive inhibition relevant to physiological conditions.
      
  • Reaction: Incubate for 1 hour at Room Temperature (RT).

  • Detection: Add 10 µL of detection reagent (Eu-labeled anti-ADP antibody + Tracer).

  • Read: Measure TR-FRET signal (Ex 340nm / Em 615nm & 665nm).

  • Validation: Calculate Z' factor. A value >0.5 indicates a robust assay. Use Staurosporine as a positive control.

Protocol B: Cellular Viability Assay (ATP-Quantification)

Purpose: To assess cellular potency (EC50).

  • Seeding: Seed PC3 (PTEN-null) or MCF-7 (PIK3CA mutant) cells at 3,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment: Treat with 9-point dilution series of inhibitors.

    • Control: 0.1% DMSO (Vehicle) and 10 µM Staurosporine (Cell death control).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Lysis/Detection: Add CellTiter-Glo (Promega) reagent equal to cell culture volume. Shake for 2 mins.

  • Measurement: Read Luminescence.

  • Analysis: Normalize to DMSO control. Fit data using a 4-parameter logistic (4PL) non-linear regression.

Part 5: References

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer." Journal of Medicinal Chemistry. Link

  • Wallin, J. J., et al. (2011). "GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway."[3][4] Molecular Cancer Therapeutics.[3] Link

  • Sutolphphaiboon, A., et al. (2016). "Apitolisib (GDC-0980), a novel inhibitor of the PI3K/mammalian target of rapamycin pathway, versus everolimus in patients with metastatic renal cell carcinoma."[5] Journal of Clinical Oncology. Link

  • Heffron, T. P., et al. (2010). "Discovery of GDC-0980: A Potent, Selective, and Orally Bioavailable Class I PI3K/mTOR Kinase Inhibitor."[3] ACS Medicinal Chemistry Letters. Link

Sources

Validation

A Comparative Guide to the Synthesis and Bioactivity of 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, representing a class of heterocyclic compounds that are bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, representing a class of heterocyclic compounds that are bioisosteres of purines.[1][2] This structural similarity to the building blocks of DNA and RNA allows them to interact with a wide array of biological targets, making them a focal point for drug discovery.[3][4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5] Specifically, their potential as anticancer agents, often through the inhibition of critical signaling proteins like tyrosine kinases, has been a subject of intense investigation.[4][6][7]

This guide provides an in-depth analysis of the synthesis and bioactivity of a representative member of this class, 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one. We will dissect the nuances of its synthesis to address the critical issue of reproducibility and present a comparative framework for evaluating its biological efficacy against relevant alternatives. The protocols and data herein are designed to equip researchers, scientists, and drug development professionals with the practical insights needed to confidently work with this promising class of molecules.

Part 1: Synthesis and Reproducibility

The synthesis of the thieno[2,3-d]pyrimidine core can be approached through several routes, often starting from a substituted 2-aminothiophene precursor.[5][8] The reproducibility of these syntheses is highly dependent on stringent control over reaction conditions and the purity of reagents. Below, we detail a common synthetic methodology and compare it with alternative approaches, highlighting critical parameters for success.

Workflow for a General Synthesis of Thieno[2,3-d]pyrimidin-4-ones

start Start: 2-Aminothiophene-3-carboxylate step1 Cyclization with Formamide or Orthoformate/Ammonia Source start->step1 Reagents, Heat intermediate1 Intermediate: Thieno[2,3-d]pyrimidin-4-one step1->intermediate1 step2 Functionalization (e.g., Halogenation) intermediate1->step2 e.g., POCl3 intermediate2 Intermediate: 4-Chloro-thieno[2,3-d]pyrimidine step2->intermediate2 step3 Amination with Hydrazine intermediate2->step3 NH2NH2, Solvent product Product: 3-Amino-thieno[2,3-d]pyrimidin-4-one Derivative step3->product

Caption: A generalized multi-step synthesis pathway for 3-amino-thieno[2,3-d]pyrimidin-4-ones.

Detailed Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4-one Precursor

This protocol describes a foundational step in synthesizing the core scaffold, which can then be further modified to obtain the target compound.

  • Gewald Three-Component Reaction: To a solution of an appropriate ketone (e.g., cyclohexanone, 10 mmol), elemental sulfur (10 mmol), and an active methylene nitrile (e.g., ethyl cyanoacetate, 10 mmol) in 20 mL of ethanol, add diethylamine (20 mmol) dropwise under an ice bath.[8]

    • Causality: The Gewald reaction is a robust, one-pot method for constructing the 2-aminothiophene ring, the key building block. The base (diethylamine) is crucial for catalyzing the condensation and cyclization steps.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture into ice water. The resulting precipitate is the 2-aminothiophene-3-carboxylate derivative. Filter the solid, wash thoroughly with water, and dry in a vacuum.[8]

    • Trustworthiness: This precipitation and washing step is critical for removing the basic catalyst and other water-soluble impurities, ensuring a pure starting material for the subsequent cyclization.

  • Cyclization: Reflux the isolated 2-aminothiophene derivative with a suitable cyclizing agent (e.g., formamide or a mixture of triethyl orthoformate and ammonia) to form the pyrimidinone ring.

  • Purification: The final product is typically purified by recrystallization from a suitable solvent like ethanol to achieve high purity.[9]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy can significantly impact yield, purity, and scalability. One-pot reactions offer efficiency but can sometimes pose purification challenges compared to multi-step syntheses.

Synthetic Method Key Reagents Typical Conditions Advantages Challenges & Reproducibility Factors Reference(s)
One-Pot, Solvent-Free 2-Aminothiophene derivative, Tetrazole, AmineHeat (80-90 °C), 0.5-1 hRapid, high atom economy, environmentally friendly.Can be exothermic; precise temperature control is crucial for avoiding side products. Purity of starting tetrazole is key.[6]
One-Pot from Thieno-oxazinone 2H-thieno[10][11]oxazine-dione, Aldehyde, AmineVaries, often reflux in solventConvenient access to 2,3-disubstituted derivatives without tedious purification.The stability of the oxazinone intermediate can be a factor. Stoichiometry of reactants must be precise.[1]
Multi-Step (Gewald & Cyclization) Ketone, Sulfur, Cyanoacetate; then Formamide/NH3Step 1: RT, base catalyst. Step 2: Reflux.High purity of intermediates, versatile for various substitutions.Longer overall reaction time, potential for yield loss at each step. Reproducibility depends on the purity of the isolated thiophene intermediate.[8]
Microwave-Assisted Synthesis Varies (e.g., Amination/Cyclization steps)Microwave irradiation, 200W, ~20 minDrastically reduced reaction times, often improved yields.Requires specialized equipment. Thermal runaway is a risk if not properly controlled.[12]

Part 2: Bioactivity and Comparative Analysis

Thieno[2,3-d]pyrimidine derivatives are frequently evaluated for their anticancer properties.[1][3][6][7] A reproducible and standardized method for assessing cytotoxicity is essential for comparing new chemical entities to existing standards. The MTT assay is a widely used colorimetric method for this purpose.[10][13]

Workflow for In Vitro Cytotoxicity (MTT Assay)

start Seed Cancer Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) step1 Incubate for 24h (Allow cells to adhere) start->step1 step2 Treat with Test Compound (Serial Dilutions) & Vehicle Control step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT Solution to each well step3->step4 step5 Incubate for 3-4h at 37°C (Formazan crystal formation) step4->step5 step6 Add Solubilizing Agent (e.g., DMSO) step5->step6 end Read Absorbance (e.g., at 570 nm) step6->end Quantify cell viability

Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.[10]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system for assessing the in vitro anticancer activity of synthesized compounds.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]

    • Expertise: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[6] Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time, typically 48 or 72 hours.[6][13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against the logarithm of the compound concentration.[10][13]

Comparative Bioactivity of Thieno[2,3-d]pyrimidin-4-one Analogs

The bioactivity of this scaffold is highly sensitive to the nature and position of its substituents. Structure-Activity Relationship (SAR) studies indicate that modifications at the R1, R2, and R3 positions can dramatically alter cytotoxic potency.[6][14]

Compound/Analog Key Structural Feature Cancer Cell Line Reported IC₅₀ (µM) Key Finding / Implication Reference(s)
Analog 1 2,3-disubstituted, R2 = 4-chlorophenylA549 (Lung)0.94Potent and selective activity against lung cancer cells with no toxicity to normal liver cells.[1]
Analog 2 2-(benzylamino)-5,6-dimethylMDA-MB-435 (Melanoma)Not reported as IC₅₀, but showed high cytotoxicity (GP = -31.02%)The benzylamino group at position 2 confers potent cytotoxic activity.[6]
Analog 3 Cycloheptane fused at 5,6-positionsHT-29 (Colon)12.5Fused aliphatic rings at the thiophene core are well-tolerated and can lead to potent activity.[15]
Doxorubicin (Reference) Standard ChemotherapeuticHT-29 (Colon)0.45Serves as a high-potency benchmark for comparison.[15]
Analog 4 4-oxo-2-thioxo-tetrahydroHepG2 (Liver)9.33The presence of a 2-thioxo group can significantly enhance cytotoxic activity.[16]

Note: This table aggregates data from different studies for comparative purposes. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.

Conclusion

The reproducibility of synthesizing 3-Amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one and its analogs hinges on carefully controlled reaction parameters, particularly temperature and reagent purity. While multi-step syntheses offer greater control over purity, one-pot and microwave-assisted methods provide significant advantages in efficiency. Biologically, the thieno[2,3-d]pyrimidine scaffold is a validated platform for developing potent anticancer agents. The cytotoxic efficacy is highly tunable through substituent modifications, as demonstrated by the wide range of IC₅₀ values reported for different analogs. Standardized bioactivity assays, such as the MTT protocol detailed here, are fundamental for generating reliable and comparable data, enabling robust structure-activity relationship studies and guiding the development of more selective and potent therapeutic candidates.

References

  • Benchchem. (n.d.). In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. Benchchem.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • Ali, N., et al. (2024, November 20). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.
  • PubMed. (2014, January 15). 3D-QSAR and 3D-QSSR studies of thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as CDK4 inhibitors by CoMFA analysis. PubMed.
  • Anticancer Research. (2009, August 15). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research.
  • MDPI. (2018, July 16). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI.
  • PMC. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. PMC.
  • PubMed. (2010, September 15). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. PubMed.
  • ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
  • Hilaris Publisher. (2019, March 25). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher.
  • ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 4. ResearchGate.
  • SciSpace. (n.d.). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace.
  • ResearchGate. (2018, July 4). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). ResearchGate.
  • PMC. (n.d.). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. PMC.
  • MDPI. (2025, January 24). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI.
  • Molecules. (2010, June 1). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI.
  • PMC. (2024, February 29). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][10][13][14]triazolo[1,5-a]pyrimidine Derivatives. PMC. Available at:

  • ResearchGate. (n.d.). (A) Reported thieno[2,3-d]pyrimidin-4(3H)-one derivatives as anticancer agents.... ResearchGate.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-aminothieno[3,4-d]pyrimidin-4(3H)-one derivatives 3a, b. ResearchGate.
  • Guo, et al. (2025, December 18). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate.
  • Taylor & Francis Online. (2023, February 21). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online.
  • SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
  • MDPI. (2021, December 26). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. MDPI.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.